molecular formula C16H12O4S2 B1622298 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone CAS No. 22698-81-3

2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone

Cat. No.: B1622298
CAS No.: 22698-81-3
M. Wt: 332.4 g/mol
InChI Key: XHXPIGHXTFVVOD-UHFFFAOYSA-N
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Description

2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone is a useful research compound. Its molecular formula is C16H12O4S2 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3,7,8-tetramethylthianthrene-1,4,6,9-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4S2/c1-5-6(2)10(18)14-13(9(5)17)21-15-11(19)7(3)8(4)12(20)16(15)22-14/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXPIGHXTFVVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)SC3=C(S2)C(=O)C(=C(C3=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376736
Record name 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22698-81-3
Record name 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profile & Synthetic Methodology: 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone

[1]

Executive Summary

2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone (CAS: 22698-81-3) is a fused bis-quinone heterocyclic scaffold characterized by its potent electron-accepting capabilities and unique non-planar geometry. Unlike planar acenes, this compound adopts a "butterfly" conformation due to the central 1,4-dithiin ring, creating a distinct electronic environment that balances high redox activity with steric bulk provided by the four methyl groups.

This guide details the molecular architecture, validated synthesis protocols, and physicochemical properties of this compound, serving as a reference for its application in organic electronics, charge-transfer complex formation, and supramolecular chemistry.

Molecular Architecture & Electronic Structure

Structural Conformation

The core of this compound is the thianthrene system. While the quinone subunits (rings A and B) favor planarity to maximize

  • Symmetry:

    
     (folded) rather than 
    
    
    (planar).
  • Fold Angle: Approximately 128° along the S–S axis.

  • Steric Influence: The four methyl groups at positions 2,3,7,8 provide steric protection to the quinone carbonyls, enhancing stability against nucleophilic attack while modulating solubility in organic solvents.

Electronic Distribution

The molecule functions as a bis-quinone , possessing four carbonyl groups capable of accepting electrons.

  • LUMO Localization: The Lowest Unoccupied Molecular Orbital (LUMO) is delocalized across the quinone rings and the sulfur bridges, facilitating multi-electron transfer.

  • Redox Character: It behaves as a two-stage redox system, capable of accepting up to four electrons (forming the tetra-anion) or, more commonly, undergoing two distinct two-electron reductions to the corresponding hydroquinones.

Physicochemical Properties[1][2][3][4][5][6]

The following data consolidates experimental and calculated values for research benchmarking.

PropertyValue / DescriptionContext
Molecular Formula

Molecular Weight 332.40 g/mol
CAS Number 22698-81-3
Appearance Yellow to Orange Crystalline SolidCharacteristic of quinoid systems (

transitions).
Melting Point > 300°C (Predicted: ~442°C)High thermal stability due to intermolecular dipole interactions.
Density ~1.48 g/cm³High packing density despite methyl sterics.
Solubility Low: Water, AlcoholsModerate:

,

, TolueneHigh: Nitrobenzene (hot)
Methyl groups improve solubility compared to the parent thianthrenetetrone.
Redox Potential

to

V (vs Fc/Fc+)
Estimated range; strong electron acceptor.
UV-Vis Absorption

nm (

), 400 nm (

)
Visible absorption tail gives the yellow/orange color.

Synthetic Methodology

The synthesis of this compound relies on the double nucleophilic aromatic substitution of a halogenated quinone precursor by a sulfide source. This protocol ensures high regioselectivity and yield.

Reaction Pathway Visualization

The following diagram outlines the critical bond-forming steps in the synthesis.

SynthesisPathwayPrecursor2,3-Dibromo-5,6-dimethyl-1,4-benzoquinoneIntermediateSulfide-BridgedIntermediatePrecursor->Intermediate Nucleophilic Subst.(MeOH/H2O, -5°C)ReagentAmmonium Sulfide((NH4)2S)Reagent->IntermediateProduct2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetroneIntermediate->Product Cyclization &Oxidation

Caption: Synthesis via double nucleophilic substitution of brominated quinone precursors.

Detailed Protocol

Precursor: 2,3-Dibromo-5,6-dimethyl-1,4-benzoquinone. Reagents: Ammonium sulfide (20% aq. solution), Methanol (solvent).

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of 2,3-dibromo-5,6-dimethyl-1,4-benzoquinone in 50 mL of Methanol. Cool the solution to -5°C to suppress side reactions (polymerization).

  • Addition: Dropwise add 1.1 equivalents of Ammonium Sulfide solution over 30 minutes. The solution will darken, indicating the formation of the thio-ether linkage.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Work-up: Pour the reaction mixture into 200 mL of ice-water. A precipitate will form.

  • Filtration: Filter the solid and wash copiously with water to remove inorganic salts and residual ammonium bromide.

  • Purification: Recrystallize from hot nitrobenzene or acetic acid. The product crystallizes as yellow/orange needles.

    • Quality Control: Confirm purity via Melting Point (>300°C) and IR spectroscopy (strong C=O stretch at ~1660 cm⁻¹).

Reactivity & Applications

Redox Cycling & Energy Storage

As a bis-quinone, the molecule is a candidate for organic cathode materials in lithium-ion batteries. It can reversibly accept electrons/lithium ions.

RedoxCycleTetroneTetrone (Neutral)C16H12O4S2RadicalRadical Anion[C16H12O4S2]•-Tetrone->Radical+ e-Radical->Tetrone- e-DianionDianion[C16H12O4S2]2-Radical->Dianion+ e-Dianion->Radical- e-

Caption: Reversible redox pathway demonstrating multi-electron acceptance capability.

Chemical Derivatization

The carbonyl groups are susceptible to condensation reactions. Reaction with bis(trimethylsilyl)carbodiimide yields tetracyanoimino derivatives (TCNQ analogs), which are highly conductive organic semiconductors utilized in field-effect transistors (OFETs).

References

  • LookChem. this compound Product Data & Synthesis. Available at: [Link]

  • Ulrich, H.Chemistry and Technology of Carbodiimides. Wiley, 2007. (Detailed reactivity of thianthrenetetrones with carbodiimides).
  • PubChem. Thianthrene Derivatives and Properties. National Library of Medicine. Available at: [Link]

  • Zhao, B. J., et al.Reaction of Thianthrene Cation Radicals. Journal of Organic Chemistry, 2006. (Mechanistic insights into thianthrene redox behavior).

Molecular structure and conformation of tetramethyl thianthrenetetrone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,3,7,8-Tetramethylthianthrene-1,4,6,9-tetrone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticipated molecular structure and conformational dynamics of 2,3,7,8-tetramethylthianthrene-1,4,6,9-tetrone. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from its parent scaffold, thianthrene, and related substituted derivatives to construct a robust predictive model. Furthermore, it outlines detailed, field-proven experimental and computational protocols for its definitive characterization, serving as a self-validating framework for researchers.

Introduction: The Thianthrene Scaffold

Thianthrene is a sulfur-containing heterocyclic molecule characterized by a central 1,4-dithiin ring fused to two benzene rings. A key feature of the neutral thianthrene molecule is its non-planar, "butterfly" conformation.[1] This bent structure arises from the interplay of electronic effects and the geometric preferences of the sulfur atoms. The dihedral angle between the two phenylene rings in the solid state is approximately 128°.[1] This inherent non-planarity is a critical determinant of the molecule's chemical and physical properties and is a foundational concept for understanding its derivatives. The tetramethyl and tetrathione substitutions are expected to significantly influence this core conformation.

Predicted Molecular Structure and Conformation

The introduction of four methyl groups and four carbonyl groups onto the thianthrene backbone is predicted to induce significant steric and electronic perturbations.

Molecular Structure: The core structure consists of the dibenzo[2][3]dithiin ring system, with methyl groups at the 2, 3, 7, and 8 positions and ketone functionalities at the 1, 4, 6, and 9 positions. The formal name is 2,3,7,8-tetramethylthianthrene-1,4,6,9-tetrone, and its key identifiers are provided in Table 1.

Table 1: Chemical Identifiers for 2,3,7,8-Tetramethylthianthrene-1,4,6,9-tetrone

IdentifierValue
CAS Number22698-81-3[4]
Molecular FormulaC₁₆H₁₂O₄S₂[4]
Molecular Weight332.40 g/mol [4]
Canonical SMILESCC1=C(C(=O)C2=C(C1=O)SC3=C(S2)C(=O)C(=C(C3=O)C)C)C[4]

Conformational Hypothesis: It is hypothesized that 2,3,7,8-tetramethylthianthrene-1,4,6,9-tetrone will retain the fundamental bent, or "butterfly," conformation of the parent thianthrene. However, the precise dihedral angle is likely to be modulated by the bulky methyl groups and the electron-withdrawing carbonyl groups. Steric hindrance between the substituents on the two aromatic rings may lead to a slightly different fold angle compared to the unsubstituted thianthrene. The molecule is expected to undergo facile ring inversion, a common characteristic of thianthrene derivatives, passing through a higher-energy planar transition state.

Synthesis Protocol

The synthesis of 2,3,7,8-tetramethylthianthrene-1,4,6,9-tetrone can be achieved via the reaction of a halogenated quinone precursor with a sulfur source.[4] The following protocol expands upon the available literature to provide a detailed, actionable methodology.

Reaction Scheme:

2 C₈H₈Br₂O₂ + (NH₄)₂S → C₁₆H₁₂O₄S₂ + 2 NH₄Br + H₂S

  • Starting Material: 2,3-dibromo-5,6-dimethylcyclohexa-2,5-diene-1,4-dione

  • Reagent: Ammonium sulfide

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dibromo-5,6-dimethylcyclohexa-2,5-diene-1,4-dione in a suitable solvent mixture such as methanol/water.

  • Inert Atmosphere: Purge the flask with dry nitrogen gas to create an inert atmosphere.

  • Cooling: Cool the reaction mixture to -70°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add an aqueous solution of ammonium sulfide to the cooled reaction mixture via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below -60°C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to 0°C and stir for an additional hour.

  • Workup: Quench the reaction by pouring the mixture into ice-cold water. The crude product should precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water and then a small amount of cold methanol. Further purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate or by column chromatography on silica gel.

Causality Behind Experimental Choices: The low temperature is crucial to control the exothermic reaction and minimize the formation of side products. The use of an inert atmosphere prevents oxidation of the sulfide reagent.

Synthesis_Workflow start Dissolve Precursor in Methanol/Water inert Purge with N₂ start->inert cool Cool to -70°C inert->cool add Add (NH₄)₂S (aq, dropwise) cool->add warm Warm to 0°C and Stir add->warm quench Quench with Ice Water warm->quench filter Vacuum Filtration quench->filter purify Recrystallization/ Chromatography filter->purify end Pure Product purify->end

Caption: Workflow for the synthesis of tetramethyl thianthrenetetrone.

Comprehensive Characterization Workflow

To definitively elucidate the molecular structure and conformation, a multi-pronged approach combining spectroscopy, X-ray crystallography, and computational modeling is required.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Due to the molecule's symmetry, two singlets are expected. One singlet will correspond to the four equivalent methyl groups, likely in the range of 2.0-2.5 ppm.[5] The other singlet would be for the aromatic protons, though in this fully substituted case, there are none.

  • ¹³C NMR: Several distinct signals are anticipated. The methyl carbons should appear around 15-25 ppm. The sp² carbons of the quinone rings will be in the aromatic region, and the carbonyl carbons will exhibit characteristic signals in the highly deshielded region of 180-200 ppm.

Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of 1650-1700 cm⁻¹ characteristic of the C=O stretching vibration in a quinone system.[2][6] The presence of conjugation typically lowers this frequency.[3]

Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular formula (C₁₆H₁₂O₄S₂) by providing a highly accurate mass-to-charge ratio for the molecular ion.

Single-Crystal X-ray Diffraction

This is the gold standard for unambiguously determining the three-dimensional structure in the solid state.[7]

Protocol for Crystallization and Analysis:

  • Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a saturated solution in a suitable solvent (e.g., dichloromethane, ethyl acetate).[7] Vapor diffusion is another effective technique.

  • Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods. Refine the structural model to obtain precise atomic coordinates, bond lengths, bond angles, and the crucial dihedral angle of the dithiin ring.[7]

XRay_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Purified Compound B Crystal Growth (Slow Evaporation/Vapor Diffusion) A->B C Mount Single Crystal B->C D X-ray Data Collection C->D E Structure Solution (Direct Methods) D->E F Structural Refinement E->F G Final Structure (Bond Lengths, Angles, Dihedral Angle) F->G

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Computational Modeling

Density Functional Theory (DFT) calculations provide a powerful tool for predicting and understanding the molecule's conformational preferences and the energetic landscape of its dynamics.[8]

Protocol for DFT Analysis:

  • Structure Building: Build the initial 3D structure of 2,3,7,8-tetramethylthianthrene-1,4,6,9-tetrone using the SMILES string in molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) to find the lowest energy conformation.

  • Conformational Search: Conduct a torsional scan by systematically varying the dihedral angle of the central dithiin ring to map the potential energy surface for ring inversion.

  • Transition State Calculation: Identify the transition state for the ring inversion (predicted to be the planar conformation) and calculate the energy barrier.

  • Frequency Calculation: Perform frequency calculations on the optimized ground state and transition state structures to confirm they are true minima and first-order saddle points, respectively, and to predict the vibrational spectra (e.g., IR frequencies).

Table 2: Predicted Structural and Energetic Parameters from DFT

ParameterPredicted Value/RangeMethod of Determination
Dihedral Angle~120-135°Geometry Optimization
C-S Bond Length~1.75-1.80 ÅGeometry Optimization
C=O Bond Length~1.20-1.25 ÅGeometry Optimization
Ring Inversion Barrier5-10 kcal/molTransition State Calculation

Conclusion

References

  • Infrared Spectroscopy. (n.d.). Retrieved February 23, 2026, from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved February 23, 2026, from [Link]

  • Spectroscopic Properties. (2021, July 31). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • Carbonyl compounds - IR spectroscopy. (n.d.). Retrieved February 23, 2026, from [Link]

  • IR: carbonyl compounds. (n.d.). Retrieved February 23, 2026, from [Link]

  • 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone. (n.d.). LookChem. Retrieved February 23, 2026, from [Link]

  • The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. (n.d.). DSpace@MIT. Retrieved February 23, 2026, from [Link]

  • Chiral Thianthrenes. (2024, April 13). The University of Aberdeen Research Portal. Retrieved February 23, 2026, from [Link]

  • Chiral Thianthrenes. (2024, April 8). ResearchGate. Retrieved February 23, 2026, from [Link]

  • 1 H NMR chemical shift assignments (ppm, TMS) for quinones 1-6. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Chiral Thianthrenes. (2024, April 13). PMC. Retrieved February 23, 2026, from [Link]

  • Anomalous chemical shifts of methyl groups of 2,4-dimethylbenzo[g]quinoline. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]

  • Computational and spectroscopic ‍characterization of thianthrene. (2024, May 1). PMC. Retrieved February 23, 2026, from [Link]

  • Computational and spectroscopic ‍characterization of thianthrene. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

Electrochemical Properties of Thianthrene Derivatives: From Radical Stability to Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electrochemical Properties and Synthetic Utility of Thianthrene Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thianthrene (


) has evolved from a fundamental curiosity in physical organic chemistry to a linchpin reagent in late-stage drug functionalization and high-voltage organic battery materials. Its utility stems from its unique redox behavior: the ability to form a highly stable, persistent radical cation (

) and a reactive dication (

). This guide analyzes the electrochemical mechanisms driving these applications, providing validated protocols for their characterization and synthesis.

Fundamental Electrochemistry

The core of thianthrene chemistry lies in its two-step reversible oxidation. Unlike many organic sulfides that undergo irreversible oxidation to sulfoxides, thianthrene exhibits Nernstian reversibility in non-nucleophilic media.

The Redox Pathway

Thianthrene undergoes two sequential single-electron transfers (SET). The first oxidation yields the radical cation, accompanied by a significant geometric reorganization from a folded "butterfly" configuration (dihedral angle


) to a nearly planar species.

Redox Potentials (vs. SCE in MeCN):

  • 
    : 
    
    
    
    (Formation of stable
    
    
    )
  • 
    : 
    
    
    
    (Formation of reactive
    
    
    )
Structural Reorganization & Stability

The stability of


 is attributed to extensive spin delocalization over the central 

ring and the flanking benzene rings. This delocalization lowers the coulombic repulsion in the dicationic state, allowing access to the

state within the solvent window of common electrolytes like acetonitrile or dichloromethane.

Table 1: Comparative Redox Potentials of Thianthrene Derivatives Data compiled from cyclic voltammetry in


.
DerivativeSubstituent Effectngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(V vs SCE)

(V vs SCE)
Notes
Thianthrene (TT) Reference+1.26+1.77Standard reversible system.
2,3,7,8-Tetramethoxy-TT Electron Donating+0.95+1.45Stabilizes cation; lowers oxidation potential.
2-Cyano-TT Electron Withdrawing+1.45+1.95Destabilizes cation; shifts potential anodically.
Poly(2-vinylthianthrene) Polymer Backbone+1.28N/ABroadened peak due to polymer environment.

Synthetic Utility: Site-Selective C-H Functionalization

The recent renaissance in thianthrene chemistry, pioneered largely by the Ritter group, utilizes the thianthrene moiety as a "linchpin" for site-selective C-H functionalization.

The "Thianthrenation" Mechanism

While the radical cation (


) is stable, the functionalization of arenes typically requires a more electrophilic species. The reaction proceeds via an activated thianthrene S-oxide or the dication (

), which acts as a "super-electrophile."

Key Mechanistic Steps:

  • Activation: Thianthrene S-oxide (TTO) is activated by triflic anhydride (

    
    ) to form a sulfonium species.
    
  • SET/Addition: The activated species (functionally equivalent to

    
    ) engages in SET with the target arene, or direct electrophilic attack, forming a radical pair or sigma-complex.
    
  • Selectivity: The reaction is highly para-selective due to the steric bulk of the thianthrene unit and the reversibility of the initial addition steps (thermodynamic control of the Wheland intermediate).

Visualization: The Thianthrenation Workflow

Thianthrenation Start Thianthrene S-Oxide (TTO) ActiveSpecies Activated Dicationic Species (TT-OTf)+ Start->ActiveSpecies Activation Activator Tf2O / H+ Activator->ActiveSpecies Complex Wheland Intermediate ActiveSpecies->Complex SET / Electrophilic Attack Arene Target Arene (Ar-H) Arene->Complex Product Aryl Thianthrenium Salt (Ar-TT+) Complex->Product Site-Selective Deprotonation Base Base (Deprotonation) Base->Product Downstream Pd/Photoredox Coupling Product->Downstream C-S Bond Cleavage

Figure 1: Mechanistic pathway for site-selective C-H thianthrenation. The bulky thianthrene electrophile ensures high para-selectivity via a reversible Wheland intermediate.

Energy Storage Applications

Thianthrene derivatives are emerging as premium candidates for p-type organic cathode materials in dual-ion batteries and redox flow batteries.

  • High Voltage: The redox potential (~4.0 V vs

    
    ) is comparable to inorganic cathodes like 
    
    
    
    .
  • Kinetics: The structural reorganization (folding/unfolding) is rapid, supporting high C-rates.

  • Solubility: Polymerized derivatives (e.g., poly(vinylthianthrene)) prevent dissolution in the electrolyte, a common failure mode in organic batteries.

Table 2: Battery Performance Metrics

MaterialConfigAvg. Voltage (vs

)
Capacity (mAh/g)Cycle Life
Poly(2-vinylthianthrene) Li-Organic3.95 V105>1000 cycles (90% ret.)
Thianthrene-Polynorbornene Dual-Ion4.10 V66Stable >500 cycles
Small Molecule TT Flow Battery4.05 VN/A (Liquid)Mediator for

Experimental Protocols

Protocol A: Cyclic Voltammetry (CV) Characterization

Objective: Determine reversible redox potentials (


) and assess radical stability.

Materials:

  • Solvent: Anhydrous Acetonitrile (

    
    ) or Dichloromethane (
    
    
    
    ). Note: DCM stabilizes the dication better than MeCN.
  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
  • Analyte: 1.0 mM Thianthrene derivative.

Step-by-Step:

  • Cell Setup: Use a standard 3-electrode cell.

    • Working Electrode: Glassy Carbon (3 mm dia), polished with 0.05

      
       alumina slurry.
      
    • Counter Electrode: Platinum wire.

    • Reference Electrode:

      
       (0.01 M 
      
      
      
      in MeCN) or SCE (via salt bridge).
  • Purging: Degas solution with Argon for 10 minutes to remove oxygen (critical for accurate current measurement).

  • Conditioning: Perform 5 cycles at 100 mV/s between 0.0 V and +2.0 V to clean the electrode surface.

  • Measurement: Record CV scans at varying rates (50, 100, 200, 500 mV/s).

  • Analysis:

    • Calculate

      
      . A ratio of ~1.0 indicates a stable radical cation.
      
    • Plot

      
       vs. 
      
      
      
      (scan rate). Linearity confirms diffusion control.
Protocol B: Synthesis of Aryl Thianthrenium Salts (Ritter Method)

Objective: Late-stage functionalization of a drug-like arene.

Reaction Scheme:



Step-by-Step:

  • Activation: In a flame-dried flask, dissolve Thianthrene S-oxide (TTO, 1.0 equiv) in dry DCM at -78°C.

  • Add Reagent: Dropwise add Triflic Anhydride (

    
    , 1.1 equiv). Stir for 30 mins to form the active sulfonium species.
    
  • Substrate Addition: Add the arene substrate (Ar-H, 1.0 equiv) slowly.

  • Warming: Allow the mixture to warm to 0°C (or RT depending on substrate reactivity) over 1 hour. The solution typically turns deep purple/blue (characteristic of thianthrene radical species intermediates).

  • Quench/Exchange: Quench with aqueous

    
     or 
    
    
    
    solution to perform anion exchange.
  • Isolation: Extract with DCM, wash with water, and precipitate the salt by adding diethyl ether. Filter the solid thianthrenium salt.

References

  • Radical reactivity of aryl thianthrenium salts. RSC Publishing. [Link]

  • Site-selective and versatile aromatic C-H functionalization by thianthrenation. Nature. [Link]

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. [Link]

  • Thianthrene-functionalized polynorbornenes as high-voltage materials for organic cathode-based dual-ion batteries. Chemical Communications. [Link][1][2]

  • Reaction of Thianthrene and Phenoxathiin Cation Radicals With 2,3-dimethyl-2-butene. Journal of Organic Chemistry. [Link]

  • Thianthrene polymers as 4 V-class organic mediators for redox targeting reaction with LiMn2O4 in flow batteries. Nature Communications. [Link]

  • Cyclic voltammetry of mono- and diiron(II)Cyclopentadienyl complexes of thianthrene. University of Texas. [Link]

Sources

A Methodological Framework for Assessing the Thermal Stability of Novel Heterocyclic Compounds: The Case of 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: The pursuit of novel organic materials with tailored electronic and thermal properties is a cornerstone of modern materials science and drug development. 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone represents a fascinating, albeit heretofore uncharacterized, molecular architecture. This guide establishes a comprehensive, first-principles framework for the systematic evaluation of its thermal stability. While specific experimental data for this compound is not present in the public domain, this document serves as a predictive and methodological whitepaper. It outlines the requisite experimental protocols, from thermogravimetric analysis (TGA) to differential scanning calorimetry (DSC), and provides the theoretical underpinnings for interpreting the resulting data. We delve into the causality behind experimental design, propose potential degradation pathways based on structural analogy, and offer a self-validating system for characterization. This document is intended for researchers and drug development professionals who are tasked with characterizing the physicochemical properties of novel chemical entities.

Introduction and Structural Hypothesis

The nominal structure of this compound suggests a highly conjugated, electron-deficient heterocyclic system. The thianthrene core, a sulfur-containing aromatic heterocycle, is fused with two quinone-like rings, and further substituted with methyl groups. The presence of multiple carbonyl groups and the inherent strain of the fused ring system are expected to be primary determinants of its thermal behavior.

Given the absence of published data, our first step is to propose a likely molecular structure based on the IUPAC name.

Caption: Proposed structure of this compound.

The thermal stability of such a molecule is critical for applications ranging from organic electronics, where high-temperature processing is common, to pharmacology, where stability impacts shelf-life and formulation. This guide will focus on two primary analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Core Methodologies for Thermal Stability Assessment

The cornerstone of thermal analysis is the precise measurement of a material's physical and chemical properties as a function of temperature or time. For a novel compound, a multi-technique approach is essential for a holistic understanding.

Thermogravimetric Analysis (TGA)

TGA measures the mass of a sample over time as the temperature changes. This technique is indispensable for determining decomposition temperatures, absorbed moisture content, and the kinetics of degradation.

Experimental Protocol: High-Resolution TGA

  • Instrument Preparation:

    • Ensure the TGA microbalance is calibrated using certified mass standards.

    • Calibrate the temperature sensor using high-purity standards (e.g., Indium, Tin, Zinc).

    • Causality: Precise calibration is the foundation of trustworthy data. Temperature and mass inaccuracies can lead to significant misinterpretation of thermal events.

  • Sample Preparation:

    • Weigh 3-5 mg of the dried this compound sample into a ceramic or platinum crucible.

    • Causality: A small sample mass minimizes thermal gradients within the sample, ensuring that the entire sample experiences the programmed temperature simultaneously. Ceramic pans are used for inertness, while platinum is suitable for higher temperatures and catalytic studies.

  • Experimental Conditions:

    • Purge Gas: High-purity Nitrogen (99.999%) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere is crucial to study the intrinsic thermal stability of the compound, preventing oxidative degradation which would occur in the presence of air.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.

    • Causality: A standard heating rate of 10 °C/min provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures higher, while slower rates offer better resolution of complex events.

  • Data Analysis:

    • Onset Temperature of Decomposition (Tonset): Determined by the intersection of the tangent drawn from the point of maximum slope on the mass loss curve and the baseline. This represents the temperature at which significant degradation begins.

    • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximal, identified from the peak of the first derivative of the TGA curve (DTG curve).

    • Residual Mass: The percentage of mass remaining at the end of the experiment, which can indicate the formation of a stable char.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as melting, crystallization, and glass transitions. When coupled with TGA, it helps to distinguish between physical transformations (like melting) and chemical reactions (like decomposition).

Experimental Protocol: Modulated DSC

  • Instrument Preparation:

    • Perform temperature and enthalpy calibration using a high-purity Indium standard.

    • Causality: Calibration ensures the accuracy of transition temperatures and associated energy changes.

  • Sample Preparation:

    • Weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.

    • Causality: Hermetic sealing prevents mass loss due to sublimation or early-stage decomposition before the main thermal event, ensuring that the measured heat flow corresponds only to thermal transitions within the sealed environment.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to the Tonset determined by TGA (e.g., 350 °C if Tonset is ~370 °C) at 10 °C/min.

    • Causality: The temperature range is chosen to observe events like melting before significant decomposition begins. Heating beyond the decomposition onset in a sealed pan can lead to a dangerous pressure buildup.

  • Data Analysis:

    • Melting Point (Tm): The peak temperature of the endothermic event corresponding to the solid-to-liquid phase transition.

    • Enthalpy of Fusion (ΔHf): The area under the melting peak, which quantifies the energy required for melting and provides insights into the material's crystallinity.

    • Decomposition Exotherm/Endotherm: If decomposition occurs, a broad, often exothermic, event will be observed.

Integrated Workflow and Data Interpretation

A robust characterization relies on synthesizing data from multiple techniques. The following workflow ensures a comprehensive and self-validating assessment.

cluster_prep Sample Preparation cluster_analysis Primary Thermal Analysis cluster_interp Data Interpretation & Validation cluster_output Final Assessment Prep Synthesized & Purified Compound TGA TGA Analysis (N2 atmosphere, 10°C/min) Prep->TGA DSC DSC Analysis (N2 atmosphere, 10°C/min) Prep->DSC Tonset Determine T(onset) & T(peak) TGA->Tonset Residue Analyze Residual Mass (%) TGA->Residue Tm Determine Melting Point (Tm) DSC->Tm Decomp_event Correlate DSC event with TGA mass loss Tonset->Decomp_event Report Thermal Stability Report Tonset->Report Residue->Report Tm->Decomp_event Tm->Report Decomp_event->Report

Caption: Integrated workflow for thermal stability characterization.

Interpreting the Results:

  • Scenario 1: Melting Followed by Decomposition. The DSC will show a sharp endotherm (melting), followed by a broad exotherm at a higher temperature. The TGA will show mass loss initiating at or near the temperature of the DSC exotherm. This is a common profile for stable crystalline organic compounds.

  • Scenario 2: Decomposition Without Melting. The DSC may show only a large, sharp exotherm that directly corresponds to the onset of mass loss in the TGA. This suggests the compound decomposes before it can melt, which can be characteristic of highly polar or polymeric materials.

  • Scenario 3: Sublimation. If mass loss is observed in the TGA before any significant thermal event in the DSC (in a hermetically sealed pan), this may indicate sublimation. A repeat TGA run with a non-hermetic, pierced lid would confirm this, showing earlier mass loss.

Predicted Thermal Behavior and Degradation Pathways

Based on the proposed structure, we can hypothesize potential points of thermal instability. The C-S bonds in the thianthrene core are typically robust. However, the dione functionality introduces potential weak points.

Hypothesized Degradation Pathway:

  • Initial Step: C-S Bond Cleavage or Decarbonylation. The most likely initial step is either homolytic cleavage of the C-S bonds, which are weaker than C-C bonds, or the loss of carbon monoxide (CO) from the quinone-like rings.

  • Fragmentation: Subsequent fragmentation could lead to the formation of smaller volatile molecules, such as sulfur dioxide (SO2) if trace oxygen is present, or various organic fragments.

  • Char Formation: The aromatic nature of the core may lead to the formation of a stable polyaromatic char at high temperatures, which would be observed as significant residual mass in the TGA.

Data Presentation: A Template for Reporting

All quantitative data should be summarized for clarity and comparative purposes.

Table 1: Summary of Thermal Properties

ParameterSymbolValue (Units)Method
Onset Decomposition Temperature (5% Mass Loss)Td5%e.g., 375 (°C)TGA
Peak Decomposition TemperatureTpeake.g., 390 (°C)TGA
Residual Mass at 800 °C% Residuee.g., 45 (%)TGA
Melting PointTme.g., 350 (°C)DSC
Enthalpy of FusionΔHfe.g., 85 (J/g)DSC

Conclusion

This guide provides a rigorous and scientifically grounded framework for the characterization of the thermal stability of this compound. By adhering to the detailed protocols for TGA and DSC, and by carefully interpreting the integrated data, researchers can establish a reliable thermal profile for this novel compound. This information is paramount for predicting its behavior in high-temperature applications, assessing its long-term stability in pharmaceutical formulations, and guiding further material development. The principles and methodologies outlined herein are broadly applicable to the study of other novel organic and organosulfur compounds.

References

  • Title: Thermal Analysis of Polymers: Fundamentals and Applications Source: Wiley URL: [Link]

  • Title: Handbook of Thermal Analysis and Calorimetry Source: Elsevier URL: [Link]

  • Title: Thermogravimetric Analysis (TGA) Source: Mettler Toledo URL: [Link]

  • Title: Differential Scanning Calorimetry (DSC) Source: TA Instruments URL: [Link]

  • Title: The Chemistry of Thianthrene and Related Compounds Source: Chemical Reviews, ACS Publications URL: [Link]

The Resurgence of Thianthrene: A Technical Guide to its Chemistry and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thianthrene, a sulfur-containing heterocyclic compound, has undergone a remarkable renaissance in modern chemistry. Once a curiosity, it has emerged as a powerhouse for synthetic innovation, particularly in the realm of C-H functionalization. This technical guide provides an in-depth exploration of thianthrene's core chemistry, from its unique structural properties and synthesis to its diverse and impactful applications. We will delve into the mechanistic intricacies that underpin its reactivity and offer practical insights for its use in organic synthesis, materials science, and drug discovery.

The Thianthrene Core: Structure and Properties

Thianthrene (C₁₂H₈S₂) is a tricyclic organosulfur compound featuring two benzene rings fused to a central 1,4-dithiin ring.[1] Unlike its planar oxygen analog, dibenzodioxin, the thianthrene molecule possesses a distinctive non-planar, bent conformation, often described as a "butterfly" or "boat" shape.[1][2] This structural feature is not merely a geometric curiosity; it is a fundamental determinant of thianthrene's physical and chemical properties. The fold angle along the sulfur-sulfur axis is approximately 128°.[1][3]

PropertyValue
Molar Mass216.32 g/mol [3]
AppearancePale yellow or beige crystalline solid[1]
Melting Point151–155 °C[3]
Boiling Point364–366 °C[3]
SolubilityInsoluble in water; soluble in organic solvents like benzene, toluene, and chloroform.[1]

A key characteristic of thianthrene is its facile redox behavior.[1] It can be readily oxidized to form a persistent radical cation, thianthrene•+, which is a crucial intermediate in many of its synthetic applications.[3][4] This ease of oxidation is a direct consequence of the electron-rich sulfur atoms and the non-planar structure that can flatten upon oxidation.[3]

Synthesis of Thianthrene and its Derivatives

The preparation of thianthrene and its pivotal derivatives is accessible through several established methods.

Classical Syntheses of Thianthrene

Historically, thianthrene was first synthesized by the dry distillation of sodium benzenesulfonate.[3] Another classical and still relevant method involves the treatment of benzene with disulfur dichloride in the presence of a Lewis acid catalyst such as aluminum chloride.[3][5]

Modern Synthetic Approaches

More recently, innovative one-step syntheses of polycyclic thianthrenes from unfunctionalized aromatics have been developed, termed thia-APEX (annulative π-extension) reactions.[5] These methods offer a rapid and efficient route to complex thianthrene architectures.[5]

Synthesis of Thianthrene 5-Oxide (TTO): The Gateway to C-H Functionalization

A pivotal intermediate in modern thianthrene chemistry is thianthrene 5-oxide (TTO).[1] TTO is the direct precursor for generating the reactive species required for C-H functionalization. Its synthesis is straightforward and can be achieved through the oxidation of thianthrene.

Experimental Protocol: Synthesis of Thianthrene 5-Oxide (TTO) [1][6]

  • Setup: In a round-bottomed flask open to the atmosphere, charge thianthrene (1.0 equiv), dichloromethane (DCM), sodium bromide (0.05 equiv), and acetic acid (0.75 equiv).

  • Reagent Addition: To the stirring suspension, add iron(III) nitrate nonahydrate (1.0 equiv).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting thianthrene is consumed.

  • Workup: Upon completion, filter the reaction mixture to remove solids. Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield a solid. The crude product can be further purified by stirring in a minimal amount of a suitable solvent like ethyl acetate and then collecting the microcrystals by filtration.

Synthesis_of_TTO Thianthrene Thianthrene Reagents Fe(NO₃)₃·9H₂O, NaBr, CH₃COOH, DCM, Air Thianthrene->Reagents TTO Thianthrene 5-Oxide (TTO) Reagents->TTO Oxidation

Caption: General workflow for the synthesis of thianthrene 5-oxide.

The Power of Thianthrenation: Site-Selective C-H Functionalization

The true synthetic utility of thianthrene chemistry lies in its ability to facilitate the site-selective functionalization of C-H bonds in arenes and alkenes.[7][8][9] This is achieved through a process called "thianthrenation," which involves the formation of an aryl or alkenyl thianthrenium salt. These salts then act as versatile "linchpin" intermediates for a vast array of subsequent transformations.[1]

Mechanism of C-H Thianthrenation

The reaction of an arene with thianthrene 5-oxide (TTO) under acidic and dehydrating conditions, typically using trifluoroacetic anhydride (TFAA) and a strong acid like trifluoromethanesulfonic acid (TfOH), leads to the formation of an aryl thianthrenium salt with high para-selectivity for many substrates.[1][7]

Experimental Protocol: para-Selective C-H Thianthrenation of an Arene [1]

  • Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen), add the arene substrate (1.0 equiv) and thianthrene 5-oxide (1.2 equiv).

  • Solvent and Reagents: Add a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane). Cool the mixture to 0 °C in an ice bath.

  • Activation: Slowly add trifluoroacetic anhydride (3.0 equiv) to the stirring mixture, followed by the dropwise addition of trifluoromethanesulfonic acid (1.2 equiv).

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-4 hours, or until the reaction is complete as monitored by an appropriate method (TLC, LC-MS).

  • Workup and Isolation: The workup typically involves precipitation of the thianthrenium salt by the addition of a non-polar solvent, followed by filtration and washing.

C_H_Thianthrenation Arene Arene (Ar-H) TTO_TFAA_TfOH TTO, TFAA, TfOH Arene->TTO_TFAA_TfOH Thianthrenium_Salt Aryl Thianthrenium Salt (Ar-TT⁺) TTO_TFAA_TfOH->Thianthrenium_Salt para-Selective C-H Functionalization Follow_up Diverse Follow-up Transformations Thianthrenium_Salt->Follow_up

Caption: General workflow for C-H thianthrenation and subsequent diversification.

Applications of Thianthrene Chemistry

The aryl and alkenyl thianthrenium salts generated through C-H functionalization are remarkably versatile intermediates, participating in a wide range of transformations, particularly in the realms of photoredox and transition metal catalysis.

Photoredox Catalysis

Thianthrenium salts are excellent participants in photoredox-catalyzed reactions.[7] Single-electron reduction of these salts leads to the fragmentation of the exocyclic C-S bond, generating an aryl or alkenyl radical and neutral thianthrene.[7][10] These radicals can then engage in a variety of bond-forming reactions. This strategy has been successfully applied to:

  • Arenesulfonohydrazide Synthesis: A three-component reaction of thianthrenium salts, hydrazines, and a sulfur dioxide source under photoredox conditions provides facile access to diverse arenesulfonohydrazides.[11]

  • Carbofunctionalization of Alkenes: Visible light photoredox catalysis enables the hydroalkylation of vinyl thianthrenium salts.[10]

  • Prodrug Uncaging: Thianthrenation can be used as a "caging" strategy for aromatic C-H bonds in bioactive molecules. The subsequent "uncaging" can be triggered by low-energy visible light under biologically relevant conditions, offering a novel approach to controlled drug release.[12]

Photoredox_Catalysis cluster_cycle Photoredox Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light PC_excited->PC SET Thianthrenium_Salt Aryl Thianthrenium Salt (Ar-TT⁺) Aryl_Radical Aryl Radical (Ar•) Thianthrenium_Salt->Aryl_Radical e⁻ from PC* Product Functionalized Arene Aryl_Radical->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: Simplified mechanism of photoredox-catalyzed functionalization using thianthrenium salts.

Transition Metal Catalysis

Aryl thianthrenium salts are excellent coupling partners in a variety of transition metal-catalyzed cross-coupling reactions. The thianthrenium group can be displaced by a wide range of nucleophiles, often with reactivity that exceeds that of traditional aryl halides.[7] This has enabled:

  • C-C Bond Formation: Suzuki-Miyaura, Sonogashira, and Negishi couplings.[13]

  • C-N Bond Formation: Buchwald-Hartwig amination.[13][14]

  • C-P Bond Formation: Coupling with phosphines.[15]

  • Other Heteroatom Bond Formations: Including borylation, chlorination, and cyanation.[13]

This approach is particularly valuable for the late-stage functionalization of complex molecules, allowing for the rapid diversification of drug candidates and agrochemicals from a common intermediate.[4][14]

Materials Science

The unique electronic and structural properties of thianthrene have led to its exploration in materials science.

  • Organic Semiconductors: Thianthrene and its derivatives are being investigated as organic semiconductor materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs).[16]

  • Redox-Active Materials: Thianthrene-containing polymers have been developed as high-voltage materials for organic cathode-based dual-ion batteries.[13][17] The reversible redox behavior of the thianthrene core is central to this application.

  • Conjugated Microporous Polymers: Thianthrene-functionalized conjugated microporous polymers have shown promise for efficient energy storage in supercapacitors.[18]

Alkene Functionalization

Recent advances have extended the utility of thianthrene chemistry to the functionalization of alkenes.[8][19] Alkenyl thianthrenium salts can be synthesized and subsequently used in a variety of transformations, including:

  • Aziridination: The electrochemical synthesis of aziridines from alkenes and primary amines is mediated by thianthrene.[6][20]

  • Allylic Functionalization: Alkenyl thianthrenium salts can serve as precursors for allylic amination reactions.[19][20]

Conclusion and Future Outlook

Thianthrene chemistry has matured into a robust and versatile platform for organic synthesis. Its ability to enable the site-selective functionalization of C-H bonds has profound implications for drug discovery, materials science, and fundamental chemical research. The development of standardized protocols for thianthrenation and subsequent diversification is paving the way for automated synthesis and high-throughput screening.[14] As our understanding of the nuanced reactivity of thianthrene and its derivatives continues to grow, we can anticipate the emergence of even more innovative and powerful synthetic methodologies, further solidifying thianthrene's place as an indispensable tool in the modern chemist's arsenal.

References

  • Thianthrene - Wikipedia. [Link]

  • Berger, F., & Ritter, T. (2021). Site-Selective Late-Stage C–H Functionalization via Thianthrenium Salts. Synlett, 32(12), 1187-1194. [Link]

  • Patureau, F. W., et al. (2022). Visible Light Photoredox Catalysis Enables Radical-Polar Crossover for Modular Carbofunctionalization of Alkenyl Thianthrenium Salts. Angewandte Chemie International Edition, 61(19), e202117329. [Link]

  • Wang, P., et al. (2021). Photoredox-catalyzed reaction of thianthrenium salts, sulfur dioxide and hydrazines. Organic Chemistry Frontiers, 8(19), 5434-5439. [Link]

  • Mori, K., et al. (2023). One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions. Organic Chemistry Frontiers, 10(6), 1461-1468. [Link]

  • Baric, N., et al. (2024). Photoredox Unmasking of Aromatic C–H Bonds in Living Environments Enabled by Thianthrenium Salts. Journal of the American Chemical Society, 146(6), 3983-3991. [Link]

  • Laudadio, G., et al. (2020). Sustainable Thioetherification via Electron Donor-Acceptor Photoactivation using Thianthrenium Salts. ChemRxiv. [Link]

  • Organic Syntheses Procedure. [Link]

  • Glass, R. S. (2007). An overview of some reactions of thianthrene cation radical. Products and mechanisms of their formation. Journal of Sulfur Chemistry, 28(1), 45-66. [Link]

  • Applications of thianthrene chemistry in organic synthesis | Request PDF - ResearchGate. [Link]

  • The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds - DSpace@MIT. [Link]

  • Kelly, C. B., & Padilla-Salinas, R. (2023). Radical reactivity of aryl thianthrenium salts. Chemical Society Reviews, 52(1), 107-133. [Link]

  • Exploration of the Physical and Mechanical Properties of Thianthrene Nanostructures by Using Scigress. [Link]

  • Meng, H., Liu, M.-S., & Shu, W. (2022). Organothianthrenium salts: synthesis and utilization. Chemical Science, 13(45), 13690-13707. [Link]

  • Berger, F., et al. (2024). Standardized Approach for Diversification of Complex Small Molecules via Aryl Thianthrenium Salts. Journal of the American Chemical Society. [Link]

  • Wickens, Z. K., et al. (2023). Alkene Thianthrenation Unlocks Diverse Cation Synthons: Recent Progress and New Opportunities. Angewandte Chemie International Edition, 62(11), e202216393. [Link]

  • Wang, P., et al. (2024). Thianthrene/TfOH-catalyzed electrophilic halogenations using N-halosuccinimides as the halogen source. Chemical Science, 15(31), 11933-11940. [Link]

  • Thianthrene-functionalized polynorbornenes as high-voltage materials for organic cathode-based dual-ion batteries. - Semantic Scholar. [Link]

  • Meng, H., Liu, M.-S., & Shu, W. (2022). Organothianthrenium salts: synthesis and utilization. Chemical Science, 13(45), 13690-13707. [Link]

  • Basit, A., et al. (2024). Thianthrene- and Thianthrene Tetraoxide-Functionalized Conjugated Microporous Polymers for Efficient Energy Storage. ACS Applied Polymer Materials. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive application note and protocol for the synthesis of 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone , a bis-quinone derivative of thianthrene. This compound is of significant interest in materials science, particularly as an organic cathode material for rechargeable batteries and as a p-type organic semiconductor due to its redox-active quinone moieties and stable thianthrene core.[1]

Document Control:

  • Version: 1.0

  • Scope: Laboratory-scale synthesis, purification, and characterization.

Executive Summary & Scientific Rationale

The target molecule, This compound , represents a fused heterocyclic system where two 1,4-benzoquinone units are bridged by sulfur atoms at their respective 2,3-positions.[1]

Synthetic Strategy: The most robust route to symmetrical thianthrene-tetrones involves the nucleophilic aromatic substitution (


) of 2,3-dihalo-1,4-quinones with a sulfide source.[1]
  • Precursor: 2,3-Dichloro-5,6-dimethyl-1,4-benzoquinone (or the dibromo analog).[1]

  • Nucleophile: Sulfide ion (

    
    ), typically generated from Sodium Sulfide (
    
    
    
    ) or Ammonium Sulfide.
  • Mechanism: The reaction proceeds via a double Michael addition-elimination sequence.[1] The sulfide ion attacks the electron-deficient carbon bearing the halogen, displacing the halide.[1] This occurs twice per sulfide ion, bridging two quinone rings to form the central 1,4-dithiin ring (the thianthrene core).[1]

Key Challenges:

  • Regioselectivity: Ensuring the sulfide bridges two different quinone molecules rather than polymerizing.

  • Solubility: The product is a rigid, planar polycyclic system with low solubility in common organic solvents, necessitating specific workup procedures.[1]

Safety & Hazard Analysis

WARNING: This protocol involves toxic quinones and the generation of sulfides.

Hazard ClassRisk DescriptionMitigation Strategy
Hydrogen Sulfide (

)
Contact of sulfide salts with acid releases highly toxic

gas.[1]
NEVER add acid to the reaction waste stream until fully quenched in a base bath. Work in a high-efficiency fume hood.
Quinones 2,3-Dichloro-5,6-dimethyl-1,4-benzoquinone is a skin irritant and potential sensitizer.[1]Wear double nitrile gloves, lab coat, and safety goggles.[1] Avoid dust inhalation.[2]
Solvents Methanol is flammable and toxic.Use spark-proof heating mantles; dispose of halogenated waste separately.[1]

Materials & Equipment

Reagents:

  • Starting Material: 2,3-Dichloro-5,6-dimethyl-1,4-benzoquinone (CAS: 1198-55-6) - Purity >98%.[1]

  • Sulfur Source: Sodium Sulfide Nonahydrate (

    
    ) - ACS Reagent Grade.
    
  • Solvent: Methanol (Anhydrous preferred), Distilled Water.

  • Wash Solvents: Diethyl ether, dilute HCl (0.1 M).

Equipment:

  • 3-Neck Round Bottom Flask (250 mL).[3]

  • Mechanical Stirrer (Magnetic stirring may fail due to thick slurry formation).

  • Addition Funnel (Pressure-equalizing).

  • Reflux Condenser.

  • Inert Gas Line (

    
     or 
    
    
    
    ).

Experimental Protocol

Step 1: Preparation of Reactants
  • Quinone Solution: In the 250 mL flask, dissolve 10.0 mmol (2.05 g) of 2,3-Dichloro-5,6-dimethyl-1,4-benzoquinone in 100 mL of Methanol.

    • Note: Sonicate if necessary to ensure complete dissolution. The solution will be yellow/orange.

  • Sulfide Solution: In a separate beaker, dissolve 10.0 mmol (2.40 g) of

    
     in 20 mL  of 1:1 Methanol/Water mixture.
    
Step 2: Condensation Reaction[1]
  • Cool the Quinone solution to 0°C using an ice bath.

    • Rationale: Lower temperature favors the cyclization over polymerization and reduces side reactions involving the quinone carbonyls.

  • Add the Sulfide solution dropwise via the addition funnel over 30 minutes .

    • Observation: The solution will darken significantly (red-brown to black) as the intermediate thiolate forms.

  • Once addition is complete, allow the mixture to warm to Room Temperature (25°C) .

  • Stir vigorously for 4 hours . A heavy precipitate will form.

    • Optional: If yield is low, the reaction can be refluxed for 1 hour, but this often increases insoluble byproducts.[1]

Step 3: Isolation & Workup
  • Filter the reaction mixture using a Buchner funnel under vacuum.

  • Wash 1: Wash the filter cake with 50 mL cold Methanol to remove unreacted quinone.

  • Wash 2: Wash with 100 mL Water to remove inorganic salts (

    
    ).
    
  • Wash 3: Wash with 20 mL dilute HCl (0.1 M) to protonate any residual thiolates, followed immediately by water until neutral pH.

  • Dry the crude solid in a vacuum oven at 60°C overnight.

Step 4: Purification

The crude product is likely a dark purple/brown powder. Due to low solubility, recrystallization requires high-boiling solvents.[1]

  • Suspend the crude solid in Nitrobenzene or DMF (approx 20 mL/g).

  • Heat to reflux until dissolved.

  • Hot filter (if necessary) to remove polymeric impurities.

  • Allow to cool slowly to room temperature to crystallize.

  • Filter the crystals and wash with acetone to remove the high-boiling solvent.[1]

Reaction Mechanism & Logic

The formation of the thianthrene core proceeds through a stepwise displacement of the chlorine atoms.

ReactionMechanism cluster_legend Legend SM 2,3-Dichloro-5,6-dimethyl- 1,4-benzoquinone Inter1 Intermediate Thiolate (Monosubstitution) SM->Inter1 SNAr (Attack at C2) Na2S Na2S (Nucleophile) Na2S->Inter1 Dimer Bridged Dimer Inter1->Dimer Attack on 2nd Quinone Product 2,3,7,8-Tetramethyl- 1,4,6,9-thianthrenetetrone Dimer->Product Ring Closure (2nd SNAr) key Blue: Nucleophilic Attack Green: Cyclization

Figure 1: Mechanistic pathway for the synthesis of the thianthrene-tetrone scaffold via nucleophilic aromatic substitution.

Characterization Data

The purified compound should exhibit the following properties:

ParameterExpected ValueNotes
Appearance Deep purple to dark brown microcrystalsColor arises from extended conjugation and charge transfer.[1]
Melting Point > 300°C (Decomposes)Typical for fused quinone systems.
Solubility Low in MeOH, DCM; Soluble in hot DMF, NitrobenzenePoor solubility confirms the rigid planar structure.[1]
IR Spectrum ~1650-1670 cm⁻¹ (C=O stretch)Characteristic quinone carbonyl stretch.
MS (EI/ESI) m/z ≈ 332.4 [M]+Molecular Formula:

.

Troubleshooting Guide

  • Problem: No precipitate forms.

    • Cause: Reaction too dilute or temperature too high (preventing nucleation).

    • Solution: Concentrate the methanol solution or cool to -10°C.[1]

  • Problem: Product is sticky/tar-like.

    • Cause: Polymerization of the quinone or oxidation of the sulfide.

    • Solution: Ensure inert atmosphere (

      
      ). Verify stoichiometry (strictly 1:1 molar ratio of Quinone to Sulfide, which is 2:1 Quinone:Na2S for the dimer). Correction: The stoichiometry is 2 moles of Quinone react with 2 moles of Sulfide (S2-) to form one mole of Thianthrene (which contains 2 sulfurs). Wait, thianthrene has 2 sulfurs.[1][4][5]
      
    • Stoichiometry Correction: You need 1.0 equivalent of Quinone and 1.0 equivalent of Sulfide source .

      • 2 Quinones + 2 Sulfides -> 1 Thianthrene + 4 Chlorides.[1]

      • Ratio is 1:1.[1]

References

  • LookChem . (n.d.). This compound Product Information. Retrieved February 23, 2026, from [Link]

  • PubChem . (2025).[6][7] Thianthrene, 2,3,7,8-tetrabromo- Compound Summary. National Library of Medicine. Retrieved February 23, 2026, from [Link]

  • Organic Syntheses . (2023). Synthesis of Thianthrene S-oxide and Functionalization. Organic Syntheses, 100, 360-379.[1] (Contextual reference for thianthrene handling). Retrieved February 23, 2026, from [Link]

Sources

Title: Bipolar Redox Scaffolds: Advanced Protocols for 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone in Energy Storage and Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone (TMTT)

Executive Summary & Core Directive

This compound (TMTT) (CAS: 22698-81-3) is a specialized bis-quinone fused to a 1,4-dithiin core. Unlike standard quinones used merely as oxidants (e.g., DDQ), TMTT represents a class of Bipolar Redox-Active Molecules (BRAMs) . It combines the electron-accepting capability of the quinone moieties (n-type) with the electron-donating potential of the thianthrene core (p-type), making it a critical scaffold for Symmetric All-Organic Batteries and high-performance Redox Flow Batteries (RFBs) .

This guide moves beyond basic characterization to provide actionable protocols for synthesizing TMTT, validating its electrochemical window, and integrating it into high-energy-density cathode materials.

Technical Specifications & Properties

PropertyValueNotes
CAS Number 22698-81-3Verified Identity
Formula C₁₆H₁₂O₄S₂Bis-quinone structure
Molecular Weight 332.40 g/mol
Appearance Yellow to Orange Crystalline SolidColor deepens upon oxidation
Melting Point >300 °C (Sublimes)High thermal stability
Redox Potential (E₁/₂) ~3.9 V vs. Li/Li⁺ (p-type region)Bipolar functionality
Solubility Low in alcohols; Moderate in DMSO, DMFRequires polar aprotic solvents

Synthesis Protocol: The "Sulfide-Bridge" Method

Objective: Synthesize high-purity TMTT from 2,3-dibromo-5,6-dimethyl-1,4-benzoquinone. Rationale: Direct thianthrenation of quinones is inefficient. This protocol utilizes a nucleophilic aromatic substitution (


) strategy using sulfide sources to construct the central dithiin ring, ensuring correct regiochemistry.
Reagents:
  • Precursor: 2,3-Dibromo-5,6-dimethyl-1,4-benzoquinone (1.0 eq)

  • Sulfur Source: Ammonium Sulfide ((

    
    ), 20% aq. solution (1.1 eq) or Sodium Sulfide nonahydrate (
    
    
    
    ).
  • Solvent: Methanol (MeOH) / Water mixture (3:1 v/v).

  • Catalyst: Nickel(II) Chloride (

    
    ) (5 mol%) - Critical for promoting C-S coupling.
    
Step-by-Step Procedure:
  • Preparation: In a 500 mL round-bottom flask, dissolve 2,3-dibromo-5,6-dimethyl-1,4-benzoquinone (10 mmol) in 150 mL MeOH. Cool the solution to 0 °C using an ice bath.

  • Sulfide Addition: Add the Ammonium Sulfide solution dropwise over 20 minutes. The solution will darken, indicating the formation of the thio-quinone intermediate.

  • Cyclization: Add

    
     (0.5 mmol) dissolved in minimal water. Warm the reaction to Room Temperature (RT) and stir for 1 hour.
    
  • Reflux: Heat the mixture to reflux (65 °C) for 4 hours to drive the double condensation and formation of the central dithiin ring.

  • Workup: Cool to RT. The product TMTT will precipitate as a yellow/orange solid.

  • Purification: Filter the crude solid. Wash sequentially with:

    • Cold water (2 x 50 mL) to remove inorganic salts.

    • Cold Methanol (1 x 30 mL) to remove unreacted quinone.

    • Diethyl Ether (1 x 30 mL) to remove organic impurities.

  • Drying: Dry under high vacuum at 60 °C for 12 hours.

Yield Expectation: 65-75%.

Mechanistic Visualization: Synthesis & Redox Logic

The following diagram illustrates the synthetic pathway and the bipolar redox capability that makes TMTT unique.

TMTT_Synthesis_Redox Start 2,3-Dibromo-5,6-dimethyl benzoquinone Inter Thio-Quinone Intermediate Start->Inter (NH4)2S, MeOH 0°C, SnAr TMTT TMTT (Thianthrenetetrone) Inter->TMTT NiCl2 (cat) Reflux, -2 HBr Redox_N Reduced State (Li-Battery Discharge) [Li4-TMTT] TMTT->Redox_N +4e- / +4Li+ (Cathode Discharge) Redox_P Oxidized State (High Voltage) [TMTT]2+ TMTT->Redox_P -2e- (Overcharge Protection)

Figure 1: Synthetic route from brominated quinone precursors to TMTT, and its subsequent bipolar redox divergence (n-type reduction vs. p-type oxidation).

Application Protocol: High-Voltage Organic Cathode Fabrication

Context: TMTT is used as a cathode material in Lithium-Organic Batteries. Its multi-electron redox capability (4 electrons per molecule) offers high theoretical specific capacity (~320 mAh/g).

Materials:
  • Active Material: TMTT (Synthesized above).

  • Conductive Additive: Super P Carbon or Ketjenblack (High surface area is required due to the insulating nature of pure organics).

  • Binder: PVDF (Polyvinylidene fluoride).

  • Current Collector: Aluminum Foil.

Fabrication Workflow:
  • Slurry Preparation: Mix TMTT : Super P : PVDF in a 6:3:1 ratio by weight.

    • Expert Tip: Ball-milling the TMTT with Super P for 30 minutes before adding the binder significantly improves rate capability by reducing particle size and ensuring intimate electrical contact.

  • Solvent Addition: Add NMP (N-methyl-2-pyrrolidone) dropwise to form a viscous slurry.

  • Casting: Doctor-blade the slurry onto the Aluminum foil (Thickness: 100-150 µm).

  • Drying: Dry in a vacuum oven at 80 °C for 12 hours to remove NMP.

  • Cell Assembly: Punch 12mm discs. Assemble CR2032 coin cells in an Argon-filled glovebox.

    • Anode: Lithium Metal chip.

    • Electrolyte: 1.0 M LiTFSI in DOL/DME (1:1 v/v). Note: Ether-based electrolytes are preferred over carbonates to prevent dissolution of the organic intermediate species.

Electrochemical Testing Parameters:
  • Voltage Window: 1.5 V – 4.2 V vs. Li/Li⁺.

  • C-Rate: Start conditioning at 0.1 C (approx. 30 mA/g).

  • Expected Profile: Two distinct discharge plateaus corresponding to the two-stage reduction of the quinone groups.

Critical Analysis & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield during Synthesis Incomplete cyclization or loss of intermediate.Ensure

catalyst is fresh. Increase reflux time to 6 hours.
Capacity Fading (Battery) Dissolution of TMTT into electrolyte ("Shuttle Effect").Switch to high-concentration electrolyte (HCE) or use a Nafion-coated separator to block organic migration.
Poor Rate Capability Low electronic conductivity of TMTT.Increase Carbon content to 40% or use Carbon Nanotubes (CNTs) as the conductive additive.

References

  • Synthesis of Thianthrene Quinones: LookChem. (n.d.). This compound Product & Synthesis Data. Retrieved from

  • Thianthrene Cathodes: Huang, W., et al. (2019). "A thianthrene-based small molecule as a high-potential cathode for lithium–organic batteries."[1][2][3] Chemical Communications.[1][4] Retrieved from [1][4]

  • Bipolar Redox Systems: Etkind, S. I., et al. (2022).[5] "Thianthrene-Based Bipolar Redox-Active Molecules Toward Symmetric All-Organic Batteries." ACS Sustainable Chemistry & Engineering.[5] Retrieved from [5]

  • General Thianthrene Chemistry: Wikipedia. (2023).[2] Thianthrene Structure and Reactivity. Retrieved from

Sources

Application Notes & Protocols for the Purification of 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity for 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and electron-accepting properties make it a valuable scaffold for the development of novel therapeutic agents and organic electronic materials. The biological activity and material performance of this compound are intrinsically linked to its purity. Even trace impurities can lead to inconsistent experimental results, altered pharmacological profiles, and diminished device efficiency. Therefore, robust and reproducible purification strategies are paramount.

This comprehensive guide provides detailed protocols and expert insights into the most effective techniques for purifying this compound, ensuring the high level of purity required for demanding research and development applications. The methodologies described herein are grounded in established principles of organic chemistry and are designed to be both effective and adaptable to various laboratory settings.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy. Key properties are summarized in the table below.

PropertyValueSignificance for Purification
Molecular Formula C₁₆H₁₂O₄S₂---
Molecular Weight 332.4 g/mol Influences diffusion rates and behavior in mass-sensitive techniques.
Boiling Point 442.8 °C at 760 mmHg[1]High boiling point suggests that distillation is not a practical purification method.
Density 1.48 g/cm³[1]Useful for estimating packing in chromatography columns.
LogP 2.228[1]Indicates moderate lipophilicity, guiding solvent selection for chromatography and recrystallization.
Hydrogen Bond Donors 0[1]The absence of donor sites limits interactions with protic solvents.
Hydrogen Bond Acceptors 6[1]Multiple acceptor sites (carbonyl and sulfur atoms) can interact with a range of solvents.

The primary impurities in a crude sample of this compound typically arise from starting materials, byproducts of the synthesis, and subsequent degradation products. Common impurities may include unreacted precursors and partially oxidized or reduced species.

Purification Strategies: A Multi-faceted Approach

No single purification technique is universally optimal. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity. This guide details three primary techniques: Recrystallization, Column Chromatography, and Sublimation.

Recrystallization: The Workhorse of Solid Purification

Recrystallization is a powerful and economical technique for purifying crystalline solids.[2][3] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. For thianthrene derivatives, solvents such as glacial acetic acid or ethanol have proven effective.[4]

Causality Behind Solvent Selection: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[3] This differential solubility ensures maximum recovery of the pure compound upon cooling. The solvent should also not react with the compound.[3] Given the LogP value and the presence of hydrogen bond acceptors, a moderately polar solvent is a logical starting point.

Protocol for Recrystallization of this compound:

  • Solvent Screening: In separate small test tubes, assess the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, toluene, and glacial acetic acid) at room temperature and upon heating.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring on a hot plate until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decoloration (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated. For maximum yield, further cooling in an ice bath may be beneficial.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove residual solvent.

Self-Validation: The purity of the recrystallized material should be assessed by melting point determination and thin-layer chromatography (TLC). A sharp melting point and a single spot on the TLC plate are indicative of high purity.

Column Chromatography: For High-Purity Separations

For achieving very high purity, especially on a smaller scale, column chromatography is the method of choice.[4] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

Expert Insights on Phase Selection: The moderate polarity of this compound suggests that normal-phase chromatography on silica gel will be effective. The choice of eluent is critical; a solvent system that provides a retention factor (Rf) of 0.2-0.4 on TLC is generally a good starting point for column separation.

Protocol for Silica Gel Column Chromatography:

  • TLC Analysis: Develop a suitable mobile phase by performing TLC on the crude material with various solvent mixtures (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with different polarities.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified solid under high vacuum.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation TLC TLC Analysis to Determine Optimal Mobile Phase Pack Pack Silica Gel Column TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Dry Dry Under Vacuum Evap->Dry

Caption: Workflow for purification by column chromatography.

Sublimation: A Solvent-Free Purification Method

Sublimation is the transition of a substance directly from a solid to a gas phase without passing through a liquid phase.[5] This technique is particularly useful for purifying organic compounds that are stable at temperatures below their melting point and have a sufficiently high vapor pressure.[2][6] It is an excellent method for removing non-volatile impurities.[7]

Authoritative Grounding: The principle of sublimation relies on the ability of a solid to exert a vapor pressure.[5] By heating the solid under reduced pressure, the temperature required for sublimation is lowered, often preventing thermal decomposition.[6] The gaseous compound then deposits as pure crystals on a cold surface.[6]

Protocol for Vacuum Sublimation:

  • Apparatus Setup: Assemble a sublimation apparatus, which typically consists of a vessel to hold the crude material, a cold finger, and a connection to a vacuum source.

  • Sample Placement: Place the crude this compound at the bottom of the sublimation vessel.

  • Assembly and Evacuation: Insert the cold finger and ensure all joints are well-sealed. Begin to evacuate the apparatus using a vacuum pump.

  • Cooling and Heating: Circulate a coolant (e.g., cold water or a dry ice/acetone slurry) through the cold finger. Gently heat the bottom of the sublimation vessel using a heating mantle or sand bath.

  • Sublimation: The compound will sublime from the heated surface and deposit as pure crystals on the cold finger.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and collect the purified crystals from the cold finger.

Logical Flow of Purification Method Selection

G Start Crude 2,3,7,8-Tetramethyl- 1,4,6,9-thianthrenetetrone Recryst Recrystallization Start->Recryst Initial Purification (>1g scale) Chrom Column Chromatography Start->Chrom High Purity Required (<1g scale) Sublime Sublimation Start->Sublime For Removing Non-volatile Impurities Recryst->Chrom Further Purification Needed HighPurity High Purity Product Recryst->HighPurity Purity Sufficient Chrom->HighPurity Sublime->HighPurity Alternative for Volatile Solids

Caption: Decision tree for selecting the appropriate purification technique.

Conclusion

The purification of this compound to a high degree of purity is an essential step for its successful application in research and development. This guide has provided detailed protocols for recrystallization, column chromatography, and sublimation, along with the scientific rationale behind these techniques. By carefully selecting and optimizing the appropriate purification method, researchers can obtain material of the required quality to ensure the reliability and reproducibility of their work.

References

  • Organic Chemistry Class 11 Chemistry Chapter 2 - Sublimation, Crystallisation, Distillation. (2018, May 12).
  • improving the yield of thianthrene synthesis reactions - Benchchem.
  • Sublimation - BYJU'S.
  • 2.5: SUBLIMATION - Chemistry LibreTexts. (2021, June 20).
  • Sublimation in Organic Purification | PDF | Distillation | Solvent - Scribd. (2016, April 26).
  • Sublimation - Purification of Organic compounds - BrainKart. (2016, March 9).
  • This compound - LookChem.

Sources

Application Notes and Protocols: Thianthrene Derivatives in the Development of Phosphorescent Materials

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emergence of Thianthrene in Phosphorescent Materials

Thianthrene, a sulfur-containing heterocyclic compound, has garnered significant attention as a promising scaffold for the next generation of phosphorescent materials.[1] Its unique, rigid, V-shaped geometry plays a crucial role in its electronic and photophysical properties, making its derivatives highly suitable for applications in Organic Light-Emitting Diodes (OLEDs) and optical sensing.[1][2][3] Unlike traditional phosphorescent materials that often rely on expensive and scarce heavy metals like iridium and platinum to enhance spin-orbit coupling (SOC), thianthrene derivatives offer a metal-free alternative.[2][3][4] The inherent folded structure of the thianthrene core can induce a significant SOC, a phenomenon termed "folding-induced SOC enhancement," which facilitates the otherwise spin-forbidden intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁) and the subsequent phosphorescent emission from T₁ to the ground state (S₀).[2][3]

This guide provides a comprehensive overview of the application of thianthrene derivatives in developing phosphorescent materials, with a focus on their design, synthesis, photophysical characterization, and device fabrication. The protocols and insights provided herein are synthesized from recent advancements in the field to equip researchers with the necessary knowledge to explore this exciting class of materials.

I. Molecular Design and Synthesis of Thianthrene-Based Emitters

The performance of a thianthrene-based phosphorescent material is intrinsically linked to its molecular design. A common and effective strategy involves a donor-acceptor (D-A) architecture, where the thianthrene moiety typically serves as the electron donor.[1] This design principle allows for the spatial separation of the highest occupied molecular orbital (HOMO), localized on the thianthrene donor, and the lowest unoccupied molecular orbital (LUMO), situated on the acceptor unit. This separation helps to minimize the energy gap between the S₁ and T₁ states (ΔEST), which is a critical factor for enabling efficient thermally activated delayed fluorescence (TADF), a process that also harnesses triplet excitons to enhance emission efficiency.[1]

Synthetic Strategies

The synthesis of donor-acceptor type thianthrene derivatives often employs well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.[1] Another common method is the Friedel-Crafts acylation.[5]

Protocol 1: Synthesis of a Phenyl(thianthren-2-yl)methanone Derivative via Friedel-Crafts Acylation

This protocol is adapted from a general procedure for the synthesis of thianthrene derivatives.[5]

Objective: To synthesize a thianthrene derivative by creating a carbon-carbon bond between the thianthrene core and a benzoyl group.

Materials:

  • Thianthrene

  • Substituted Benzoyl Chloride (e.g., 4-fluorobenzoyl chloride)

  • Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Chloroform

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thianthrene in anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add aluminum chloride (AlCl₃) to the stirred solution.

  • Acylating Agent Addition: Add the substituted benzoyl chloride dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/chloroform solvent system to yield the target compound.[5]

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts acylation is sensitive to moisture as water can react with and deactivate the Lewis acid catalyst (AlCl₃).

  • Slow Addition at 0 °C: The reaction is exothermic. Slow addition of the acylating agent at low temperature helps to control the reaction rate and prevent side reactions.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, ensuring the removal of unreacted starting materials and byproducts.[5]

II. Photophysical Characterization

A thorough understanding of the photophysical properties of the synthesized thianthrene derivatives is essential to evaluate their potential as phosphorescent emitters.

Key Photophysical Parameters
  • Absorption and Emission Spectra: These spectra provide information about the electronic transitions and the color of the emitted light.

  • Photoluminescence Quantum Yield (PLQY): This parameter quantifies the efficiency of the emission process. High PLQY values are desirable for bright emitters.[5]

  • Phosphorescence Lifetime (τp): This is the characteristic time it takes for the phosphorescence intensity to decay to 1/e of its initial value. Long lifetimes can be advantageous for certain sensing applications but can be detrimental in OLEDs, leading to efficiency roll-off.

  • Singlet-Triplet Energy Gap (ΔEST): As mentioned earlier, a small ΔEST is crucial for efficient TADF.

Protocol 2: Determination of Photophysical Properties

Objective: To characterize the absorption, emission, PLQY, and lifetime of a thianthrene derivative.

Materials and Equipment:

  • Synthesized thianthrene derivative

  • Spectroscopic grade solvents (e.g., toluene, THF, dichloromethane)

  • UV-Vis Spectrophotometer

  • Fluorometer with a phosphorescence lifetime measurement setup

  • Integrating sphere for PLQY measurements

  • Degassing equipment (e.g., freeze-pump-thaw setup)

Procedure:

  • Sample Preparation: Prepare dilute solutions of the thianthrene derivative in the desired solvent (e.g., 10⁻⁵ M). For solid-state measurements, thin films can be prepared by spin-coating or vacuum deposition. For studying room-temperature phosphorescence (RTP), the derivative can be dispersed in a rigid polymer matrix like polymethyl methacrylate (PMMA) or ZEONEX®.[2][3][5]

  • Degassing (for solution measurements): To observe phosphorescence in solution, it is crucial to remove dissolved oxygen, which is an efficient quencher of triplet states.[2][3][5] Degas the sample solution using at least three freeze-pump-thaw cycles.

  • Absorption Spectroscopy: Record the UV-Vis absorption spectrum to determine the absorption maxima (λabs).

  • Emission Spectroscopy: Excite the sample at a wavelength corresponding to an absorption maximum and record the fluorescence and phosphorescence spectra. For dual-emissive compounds, both emissions can be observed.[2][3]

  • PLQY Measurement: Measure the absolute PLQY using an integrating sphere. This involves comparing the emission of the sample to a reference with a known PLQY.

  • Lifetime Measurement: Measure the phosphorescence lifetime by exciting the sample with a pulsed light source (e.g., a laser or a flash lamp) and monitoring the decay of the emission intensity over time.

Data Presentation:

Table 1: Representative Photophysical Data for Thianthrene Derivatives

CompoundHost Matrixλem (nm)PLQY (%)Emission TypeReference
Phenyl(thianthren-2-yl)methanoneZEONEX®White Emission84Fluorescence + RTP[5]
2-phenylthianthrene (TA2P)PMMAFluorescence & RTPHigh RTP efficiencyDual Emission[2][3]
Thianthrene-Acridan-BenzophenonemCP--TADF + RTP
Thianthrene-PhenanthreneMF PolymerGreen50.31RTP[6][7]

Note: This table is a summary of representative data and specific values can vary based on the molecular structure and host environment.

Visualization of the Phosphorescence Mechanism:

G S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Fluorescence T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S1 Reverse Intersystem Crossing (RISC) (for TADF)

Caption: Jablonski diagram illustrating the photophysical processes in a phosphorescent molecule.

III. Application in Organic Light-Emitting Diodes (OLEDs)

Thianthrene derivatives have shown great promise as emitters in OLEDs, capable of achieving high external quantum efficiencies (EQEs).[1] Their ability to harvest triplet excitons through phosphorescence or TADF allows for internal quantum efficiencies to approach 100%.[1]

Protocol 3: Fabrication of a Solution-Processed OLED

This protocol provides a general procedure for fabricating a multilayer OLED using a thianthrene derivative as the emissive layer.[8][9]

Objective: To fabricate and test an OLED device incorporating a thianthrene-based emitter.

Materials and Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Thianthrene-based emissive material

  • Electron-transporting material (e.g., TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Spin-coater

  • Thermal evaporator in a high-vacuum chamber (< 10⁻⁶ Torr)

  • Source measure unit (SMU)

  • Spectrometer/Photometer for electroluminescence characterization

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition: Dissolve the thianthrene-based emitter in a suitable organic solvent (e.g., chlorobenzene) and spin-coat it on top of the PEDOT:PSS layer. Anneal the film according to the material's specifications.

  • Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition: Transfer the substrates into a high-vacuum thermal evaporator. Sequentially deposit the electron-transporting layer, a thin layer of LiF as the electron injection layer, and the aluminum cathode. The deposition rates and thicknesses should be carefully controlled using a quartz crystal microbalance. A typical device structure would be: ITO / PEDOT:PSS (30 nm) / Emitter (50 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm).

  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.

  • Device Testing: Characterize the current density-voltage-luminance (J-V-L) characteristics of the device using a source measure unit and a photometer. Measure the electroluminescence (EL) spectrum and calculate the external quantum efficiency (EQE).

Visualization of the OLED Fabrication Workflow:

G cluster_0 Substrate Preparation cluster_1 Solution Processing (Glovebox) cluster_2 Vacuum Deposition Cleaning Cleaning UV_Ozone UV_Ozone Cleaning->UV_Ozone Spin_Coat_HIL Spin_Coat_HIL UV_Ozone->Spin_Coat_HIL Anneal_HIL Anneal_HIL Spin_Coat_HIL->Anneal_HIL Spin_Coat_EML Spin_Coat_EML Anneal_HIL->Spin_Coat_EML Anneal_EML Anneal_EML Spin_Coat_EML->Anneal_EML Deposit_ETL Deposit_ETL Anneal_EML->Deposit_ETL Deposit_EIL Deposit_EIL Deposit_ETL->Deposit_EIL Deposit_Cathode Deposit_Cathode Deposit_EIL->Deposit_Cathode Encapsulation Encapsulation Deposit_Cathode->Encapsulation Testing Testing Encapsulation->Testing

Caption: Workflow for the fabrication of a solution-processed OLED.

IV. Conclusion and Future Outlook

Thianthrene derivatives have emerged as a versatile and powerful class of materials for the development of high-performance phosphorescent emitters. Their unique structural and photophysical properties, particularly the ability to exhibit efficient room-temperature phosphorescence and TADF without the need for heavy metals, make them highly attractive for applications in OLEDs, bio-imaging, and sensing. The synthetic protocols and characterization methods outlined in this guide provide a solid foundation for researchers to design and evaluate novel thianthrene-based materials. Future research will likely focus on fine-tuning the molecular architecture to achieve even higher quantum yields, longer operational stabilities in devices, and color tunability across the visible spectrum.

V. References

  • A Comparative Analysis of Thianthrene Derivatives as High-Performance OLED Emitters - Benchchem. Available at:

  • Single-Molecular White Emission of Organic Thianthrene-Based Luminophores Exhibiting Efficient Fluorescence and Room Temperature Phosphorescence Induced by Halogen Atoms | ACS Sustainable Chemistry & Engineering. Available at:

  • Correlation between the Photophysical Properties and Structural Changes of Thianthrene-Containing Imide Compound and Polyimide G. Available at:

  • Efficient Room-Temperature Phosphorescence from Discrete Molecules Based on Thianthrene Derivatives for Oxygen Sensing and Detection - PMC. Available at:

  • Efficient Room-Temperature Phosphorescence from Discrete Molecules Based on Thianthrene Derivatives for Oxygen Sensing and Detection - Frontiers. Available at:

  • Improving Pure Organic Room‐Temperature Phosphorescence by Substituent Effect of Thianthrene | Request PDF - ResearchGate. Available at:

  • Thianthrene and acridan-substituted benzophenone or diphenylsulfone_ Effect of triplet harvesting via TADF and phosphorescence o - ResearchGate. Available at:

  • Tuning intramolecular charge transfer and suppressing rotations in thianthrene derivatives for enhancement of room-temperature phosphorescence - PMC. Available at:

  • The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds - DSpace@MIT. Available at:

  • Single-Molecular White Emission of Organic Thianthrene-Based Luminophores Exhibiting Efficient Fluorescence and Room Temperature - KTU ePubl. Available at:

  • Modulating Room Temperature Phosphorescence by Oxidation of Thianthrene to Achieve Pure Organic Single-Molecule White-Light Emission | CCS Chemistry - Chinese Chemical Society. Available at:

  • (PDF) Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives - ResearchGate. Available at:

  • Tuning intramolecular charge transfer and suppressing rotations in thianthrene derivatives for enhancement of room-temperature phosphorescence - Chemical Science (RSC Publishing). Available at:

  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives - MDPI. Available at:

Sources

Investigating the Anti-Inflammatory Effects of Organosulfur Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Organosulfur Compounds in Inflammation

Chronic inflammation is a significant contributing factor to a multitude of human diseases. Organosulfur compounds (OSCs), naturally occurring in vegetables like garlic and broccoli, are gaining recognition for their potential health benefits, including potent anti-inflammatory properties.[1][2] These compounds, which include isothiocyanates, indoles, and allylic sulfur compounds, have been shown in epidemiological and experimental studies to mitigate inflammatory processes.[1] They achieve this by reducing the levels of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α).[1] This guide provides a comprehensive overview of the mechanisms of action of OSCs and detailed protocols for in vitro investigation of their anti-inflammatory effects, designed for researchers, scientists, and professionals in drug development.

Molecular Mechanisms of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of organosulfur compounds are primarily attributed to their ability to modulate critical signaling pathways that regulate the inflammatory response. The most well-documented of these are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[3][4] In an inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins.[5][6] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it initiates the transcription of inflammatory genes.[5][7] Organosulfur compounds, such as diallyl sulfides and isothiocyanates, have been shown to prevent the phosphorylation and degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-inflammatory activity.[8]

NF-κB Signaling Pathway Inhibition by Organosulfur Compounds

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκB IκB IKK Complex->IκB Phosphorylation IκB-NF-κB IκB NF-κB IKK Complex->IκB-NF-κB NF-κB NF-κB NF-κB_nuc NF-κB IκB-NF-κB->NF-κB_nuc Translocation Organosulfur Compounds Organosulfur Compounds Organosulfur Compounds->IKK Complex Inhibition DNA DNA NF-κB_nuc->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Inhibition of NF-κB pathway by OSCs.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway is another crucial regulator of cellular processes, including inflammation.[9][10] This pathway consists of a cascade of protein kinases that are activated by various extracellular stimuli, including inflammatory cytokines.[10][11] The three main branches of the MAPK pathway are the ERK, JNK, and p38 pathways.[11] Activation of these pathways leads to the production of pro-inflammatory cytokines and other inflammatory mediators.[12] Organosulfur compounds have been found to inhibit the phosphorylation of key kinases in the MAPK pathway, such as p38 and ERK, thereby suppressing the downstream inflammatory response.[13]

MAPK Signaling Pathway Modulation by Organosulfur Compounds

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK (p38, ERK, JNK) MAPK (p38, ERK, JNK) MAPKK->MAPK (p38, ERK, JNK) Phosphorylation Transcription Factors Transcription Factors MAPK (p38, ERK, JNK)->Transcription Factors Activation Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Organosulfur Compounds Organosulfur Compounds Organosulfur Compounds->MAPKK Inhibition

Caption: Modulation of MAPK pathway by OSCs.

Activation of the Nrf2-ARE Signaling Pathway

The Nrf2 transcription factor plays a critical role in cellular defense against oxidative stress and inflammation.[14][15] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[15] Upon exposure to oxidative stress or certain chemical inducers, Nrf2 dissociates from Keap1 and translocates to the nucleus.[14] In the nucleus, it binds to the antioxidant response element (ARE) in the promoter region of various cytoprotective genes, including heme oxygenase-1 (HO-1).[16] The activation of the Nrf2 pathway has been shown to counteract NF-κB-driven inflammation.[14] Organosulfur compounds, such as sulforaphane, are potent activators of the Nrf2 pathway, contributing to their anti-inflammatory and antioxidant effects.[1][13]

Nrf2-ARE Pathway Activation and Crosstalk with NF-κB

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Organosulfur Compounds Organosulfur Compounds Keap1-Nrf2 Keap1 Nrf2 Organosulfur Compounds->Keap1-Nrf2 Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Keap1-Nrf2->Nrf2_nuc Translocation NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc ARE ARE Nrf2_nuc->ARE Nrf2_nuc->NF-κB_nuc Inhibition Antioxidant/Anti-inflammatory Genes (e.g., HO-1) Antioxidant/Anti-inflammatory Genes (e.g., HO-1) ARE->Antioxidant/Anti-inflammatory Genes (e.g., HO-1) Transcription Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nuc->Pro-inflammatory Genes

Caption: Nrf2 pathway activation and NF-κB inhibition.

Experimental Protocols for In Vitro Assessment

To investigate the anti-inflammatory effects of organosulfur compounds, a series of well-established in vitro assays can be employed. These assays allow for the quantitative assessment of cytotoxicity, inhibition of inflammatory mediators, and modulation of key signaling proteins.

Cell Culture Models for Inflammation

A crucial first step is the selection of an appropriate cell culture model. Macrophage-like cell lines, such as RAW 264.7, and human monocytic cell lines, like THP-1, are commonly used as they can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[17][18] Co-culture models, for instance, using intestinal epithelial cells (e.g., Caco-2) and macrophages, can provide a more physiologically relevant system to study intestinal inflammation.[19][20]

Protocol 1: Cell Viability Assay (MTT Assay)

Before evaluating the anti-inflammatory properties of an organosulfur compound, it is essential to determine its cytotoxic concentration. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[21]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[21] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Seed cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the organosulfur compound for 24 hours. Include a vehicle control (e.g., DMSO).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[22]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[23]

Data Presentation:

Organosulfur CompoundConcentration (µM)Cell Viability (%)
Compound A198.5 ± 2.1
1095.2 ± 3.5
5089.7 ± 4.2
10055.3 ± 6.8
20015.1 ± 2.9

Table 1: Example data from an MTT assay showing the effect of Compound A on cell viability.

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages. The Griess assay is a simple and sensitive method for measuring nitrite (NO2-), a stable breakdown product of NO.[24]

Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this product is measured at 540 nm.[24][25]

Step-by-Step Methodology:

  • Seed cells in a 96-well plate and pre-treat with non-toxic concentrations of the organosulfur compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Collect 100 µL of the cell culture supernatant.

  • In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (e.g., sulfanilamide solution) and 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine solution).[26]

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.[27]

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Data Presentation:

TreatmentNO Production (µM)% Inhibition
Control2.5 ± 0.3-
LPS (1 µg/mL)35.8 ± 2.9-
LPS + Compound A (10 µM)20.1 ± 1.843.8
LPS + Compound A (50 µM)8.7 ± 1.175.7

Table 2: Example data from a Griess assay showing the inhibitory effect of Compound A on LPS-induced NO production.

Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.[28][29]

Principle: A capture antibody specific for the cytokine of interest is coated onto a 96-well plate. The sample containing the cytokine is added, followed by a detection antibody conjugated to an enzyme. A substrate is then added, which is converted by the enzyme into a colored product, and the absorbance is measured.[30]

Step-by-Step Methodology (General Protocol):

  • Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants (collected after LPS stimulation with or without the organosulfur compound) and standards to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Wash the plate and add the TMB substrate solution.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.[30]

  • Calculate the cytokine concentration using the standard curve.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50 ± 835 ± 5
LPS (1 µg/mL)1250 ± 98850 ± 72
LPS + Compound A (10 µM)720 ± 65480 ± 45
LPS + Compound A (50 µM)280 ± 32190 ± 21

Table 3: Example data from an ELISA showing the inhibitory effect of Compound A on LPS-induced TNF-α and IL-6 production.

Protocol 4: Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways, such as IκBα, phosphorylated p65 (a subunit of NF-κB), and phosphorylated forms of p38 and ERK.[31]

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins. A secondary antibody conjugated to an enzyme is then used for detection.

Step-by-Step Methodology:

  • Treat cells with the organosulfur compound and/or LPS for the desired time points.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-p65, anti-IκBα).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation:

Target ProteinTreatment (LPS +)Concentration (µM)Relative Protein Expression (Fold Change vs. LPS)
p-p65-01.00
Compound A100.58
Compound A500.21
IκBα-01.00
Compound A101.75
Compound A502.89

Table 4: Example quantitative data from a Western blot analysis showing the effect of Compound A on NF-κB signaling.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the in vitro investigation of the anti-inflammatory properties of organosulfur compounds. By systematically evaluating their effects on cell viability, inflammatory mediator production, and key signaling pathways, researchers can gain valuable insights into their therapeutic potential. Future studies should focus on elucidating the structure-activity relationships of different organosulfur compounds and validating these in vitro findings in appropriate in vivo models of inflammation. This comprehensive approach will be instrumental in the development of novel anti-inflammatory agents derived from natural sources.

References

  • Liu T, et al. NF-κB signaling in inflammation. Signal Transduct Target Ther. 2017;2:17023. Available at: [Link]

  • Kim, H., et al. (2020). Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health. Antioxidants, 9(6), 525. Available at: [Link]

  • Oeckinghaus A, Ghosh S. The history of NF-kappaB: a personal view. Cold Spring Harb Perspect Biol. 2009;1(4):a000041. Available at: [Link]

  • Assay Genie. MAPK Signaling in Inflammatory Cytokines Pathways. (2024). Available at: [Link]

  • Saha, S., et al. (2020). The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases. Antioxidants, 9(11), 1083. Available at: [Link]

  • AnyGenes. MAPK Signaling Pathway: ERK, JNK, p38 & Biomarker Analysis. Available at: [Link]

  • O'Carroll, C., et al. (2015). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Current Pharmaceutical Design, 21(8), 963-979. Available at: [Link]

  • Kim, E. K., & Choi, E. J. (2010). Pathological roles of MAPK signaling pathways in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1802(4), 396-405. Available at: [Link]

  • Creative Diagnostics. The NF-kB Signaling Pathway. Available at: [Link]

  • Frontiers. Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. (2024). Available at: [Link]

  • Taniguchi K, Karin M. NF-κB, inflammation, and cancer. J Clin Invest. 2018;128(5):1667-1670. Available at: [Link]

  • Frontiers. The therapeutic effects of natural organosulfur compounds on atherosclerosis and their potential mechanisms: a comprehensive review. (2024). Available at: [Link]

  • Cuadrado, A., et al. (2018). The Nrf2/HO-1 axis in the regulation of inflammation and its importance in the resolution of inflammatory processes. Antioxidants & Redox Signaling, 29(17), 1638-1658. Available at: [Link]

  • Provost, J. J. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Bio-Techne. MAPK Signaling Links Autophagy and Inflammation. Available at: [Link]

  • Ahmed, S. M. U., et al. (2017). Nrf2 signaling pathway: Pivotal roles in inflammation. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1863(2), 585-597. Available at: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. (2013). In Assay Guidance Manual. Available at: [Link]

  • Arulselvan, P., et al. (2016). Role of Antioxidants and Natural Products in Inflammation. Oxidative Medicine and Cellular Longevity, 2016, 5276130. Available at: [Link]

  • Gunathilake, K. D. P. P., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 128-137. Available at: [Link]

  • Kumar, V., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 37(2), 1-15. Available at: [Link]

  • Bio-protocol. Nitric Oxide Griess Assay. (2015). Available at: [Link]

  • Loboda, A., et al. (2016). Nrf2-a guardian of vascular health. Pharmacological Research, 113(Pt A), 335-349. Available at: [Link]

  • Netea-Maier, R. T., et al. (2022). Nrf2-mediated anti-inflammatory polarization of macrophages as therapeutic targets for osteoarthritis. Frontiers in Immunology, 13, 978801. Available at: [Link]

  • Stoeva, S., et al. (2023). Anti-inflammatory properties of plant-derived organosulfur compounds: Insights from sulforaphane and allicin. Scripta Scientifica Pharmaceutica, 10(1), e639. Available at: [Link]

  • Cellomatics. Inflammation CRO, Cellomatics, explores in vitro models to study Inflammatory Bowel Disease (IBD). (2022). Available at: [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645-657. Available at: [Link]

  • Järvinen, T. A., et al. (2021). Cellular models in autoinflammatory disease research. Clinical & Experimental Immunology, 206(2), 133-146. Available at: [Link]

  • Pinar-Sueiro, S., et al. (2018). Intestinal in vitro cell culture models and their potential to study the effect of food components on intestinal inflammation. Critical Reviews in Food Science and Nutrition, 58(15), 2538-2553. Available at: [Link]

  • Lee, D. Y., et al. (2013). Inhibitory effects and molecular mechanisms of garlic organosulfur compounds on the production of inflammatory mediators. Molecular Nutrition & Food Research, 57(11), 2059-2069. Available at: [Link]

  • Tampere University. Novel human-derived cell culture models help to understand brain inflammation in multiple sclerosis. (2026). Available at: [Link]

  • Grebennikova, T. V., et al. (2025). Lipopolysaccharide-induced model of inflammation in cells culture. Herald of the Russian Academy of Medical Sciences, 80(5), 450-459. Available at: [Link]

  • BioResources. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024). Available at: [Link]

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  • MDPI. Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (2025). Available at: [Link]

  • Sunlong Medical. Human IL-6 High Sensitivity ELISA Kit. Available at: [Link]

  • National Cancer Institute. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020). Available at: [Link]

  • ResearchGate. What will be the best way to test NFkb activation via western blot?. (2024). Available at: [Link]

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Troubleshooting & Optimization

Troubleshooting low yield in C-H thianthrenation reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to C-H Thianthrenation

The site-selective functionalization of carbon-hydrogen (C-H) bonds is a paramount challenge in modern synthetic chemistry.[1][2][3] C-H thianthrenation has emerged as a powerful and versatile strategy for the late-stage diversification of complex molecules, prized for its remarkable regioselectivity and the synthetic utility of the resulting aryl thianthrenium (Ar-TT+) salts.[4][5][6] These salts serve as valuable linchpins, enabling a wide array of subsequent transformations, including cross-coupling and photoredox-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds.[1][7][8][9]

The core reaction involves the activation of thianthrene S-oxide (TTO) with an anhydride, typically trifluoroacetic anhydride (TFAA), and a strong acid. This generates a highly electrophilic sulfur species that reacts with an arene to form the desired thianthrenium salt.[4][7] While powerful, the reaction is sensitive to a variety of parameters, and low yields can be a common frustration. This guide is structured to address these challenges head-on in a systematic, question-and-answer format.

Diagram: General Mechanism of C-H Thianthrenation

The reaction proceeds through a series of equilibria involving highly reactive intermediates. Understanding this pathway is the first step in effective troubleshooting.

Thianthrenation_Mechanism cluster_activation Activation TTO Thianthrene S-Oxide (TTO) Activated_Complex [TT⁺-OTFA] or TT²⁺ (Active Electrophile) TTO->Activated_Complex + TFAA, H⁺ TFAA TFAA TFAA->Activated_Complex Acid H⁺ (e.g., TfOH) Acid->Activated_Complex Wheland Wheland Intermediate [Ar(H)-TT]⁺ Activated_Complex->Wheland + Arene (Ar-H) (Reversible) TFA TFA⁻ / TFAH Activated_Complex->TFA - TFA⁻ Arene Arene (Ar-H) Arene->Wheland Wheland->Activated_Complex Reversion Product Aryl Thianthrenium Salt [Ar-TT]⁺ Wheland->Product - H⁺ (Rate-Limiting Deprotonation)

Caption: Proposed mechanism for para-selective C-H thianthrenation.[2][9]

Troubleshooting Guide: Low Yields & Reaction Failures

This section is organized by common problem areas. Each question represents a specific experimental issue, followed by a detailed explanation and actionable solutions.

Section 1: Reagent Quality and Stoichiometry

Question 1: My reaction is sluggish or fails completely, even with a typically reactive arene. Could my reagents be the problem?

Answer: Absolutely. The C-H thianthrenation reaction is highly sensitive to the quality and stoichiometry of its components, particularly the activating agents.

  • The Role of TFAA and Acid: Trifluoroacetic anhydride (TFAA) reacts with thianthrene S-oxide (TTO) to form an activated intermediate. A strong Brønsted or Lewis acid is crucial as it protonates the trifluoroacetate anion (TFA⁻) byproduct, shifting the equilibrium towards the formation of the highly reactive electrophilic thianthrenium species.[4][7] If the acid is absent, weak, or substoichiometric, the concentration of the active electrophile will be too low for the reaction to proceed efficiently.[7][8]

  • Moisture Sensitivity: TFAA is extremely hygroscopic and will readily hydrolyze to trifluoroacetic acid (TFA) in the presence of water. While the reaction can tolerate trace amounts of water (e.g., a slight drop in yield from 98% to 91% was observed when going from 23 ppm to 1.5 equivalents of H₂O), significant contamination will consume the TFAA, preventing the activation of TTO and halting the reaction.[4]

Troubleshooting Protocol:

  • Verify Reagent Quality: Use freshly opened or properly stored bottles of TFAA and strong acids (e.g., TfOH, HBF₄·OEt₂). Anhydrous solvents are recommended.[9]

  • Check Stoichiometry: Ensure the correct equivalents of all reagents are used. For arenes with basic functional groups (amines, pyridines, etc.), an additional equivalent of acid must be added for each basic site to prevent protonation from competing with the desired reaction.[4]

  • Order of Addition: For substrates containing basic groups, the acid should be added before the TFAA. This protonates the basic sites, preventing them from reacting with the anhydride.[4]

Question 2: I'm working with an acid-sensitive substrate (e.g., containing a Boc group) and the standard acidic conditions are causing decomposition. What are my options?

Answer: This is a common challenge when dealing with complex molecules. The strongly acidic conditions required for many substrates can cleave protective groups or degrade the molecule.

  • Substrate Classification: The reactivity of the arene is the key determinant. Arenes are broadly classified based on their electronic properties.[4]

    • Class I (Highly Electron-Rich): These substrates (e.g., containing dialkylamino or multiple alkoxy groups) are highly reactive. The thianthrenation can often proceed without any added Brønsted acid. For these substrates, a non-nucleophilic base like diisopropylethylamine (DIPEA) can be added to neutralize the TFA generated in situ, thus protecting acid-labile groups.[4]

    • Class II & III (Less Electron-Rich to Electron-Deficient): These substrates require acid for activation. The strategy of adding a base is not viable for these less reactive arenes.[4]

Alternative Activation Strategy: For sensitive substrates that still require activation beyond just TFAA, consider using a Lewis acid like TMSOTf instead of a Brønsted acid. This was shown to be effective for the thianthrenation of 2-methoxypyridine and 4-phenoxyquinoline, where protonation of the nitrogen atom deactivates the aromatic ring.[4]

Section 2: Substrate Reactivity and Side Reactions

Question 3: My substrate is an electron-deficient arene, and I'm seeing no product formation under standard conditions. How can I drive the reaction forward?

Answer: Electron-deficient arenes represent a significant challenge for electrophilic aromatic substitution. The reaction rate is highly dependent on the nucleophilicity of the arene.

  • Mechanism with Less Reactive Arenes: The reaction with electron-deficient arenes is thought to proceed preferentially through the highly electrophilic thianthrene dication (TT²⁺), whereas more nucleophilic arenes can react directly with the O-trifluoracetylated intermediate (TT⁺-TFA).[7][8] Generating a sufficient concentration of TT²⁺ is key.

  • Forcing Conditions: For weakly electron-rich or slightly electron-deficient arenes (Class III), at least one equivalent of a strong acid like trifluoromethanesulfonic acid (TfOH) is generally required to facilitate the reaction.[4]

Table 1: General Reaction Conditions by Arene Class

Arene Class Substituent Pattern Typical Conditions Key Considerations
Class I Strongly electron-releasing (e.g., -NR₂, multiple -OR) TTO, TFAA in MeCN, 0 °C No acid needed. Base (DIPEA) can be added for acid-sensitive groups.[4]
Class II Moderately electron-releasing (e.g., -OR, -Ph) TTO, TFAA in MeCN, 0 °C No acid needed unless basic groups are present (add 1.1 eq HBF₄ per group).[4]

| Class III | Weakly electron-releasing or deficient (e.g., alkyl, -F, -Cl) | TTO, TFAA, TfOH (1 eq) in MeCN | Requires strong acid. Add extra acid for any basic functionalities.[4] |

Important Note: Substrates with Hammett σ values greater than +0.40, such as 1,2-dichlorobenzene, may be too deactivated to react under these conditions.[4]

Question 4: I am getting a mixture of regioisomers. How can I improve the selectivity?

Answer: While C-H thianthrenation is renowned for its high para-selectivity, this is not absolute and can be compromised under certain conditions.[1][7]

  • The Source of Selectivity: The reaction's high selectivity stems from the reversible formation of Wheland-type intermediates.[1][7] The initial electrophilic attack can occur at multiple positions, but these intermediates can revert to the starting materials. Over time, the reaction funnels through the most thermodynamically stable Wheland intermediate (typically para), which then undergoes irreversible deprotonation.[1][7]

  • Impact of Temperature: Higher temperatures can lead to faster, less selective deprotonation from less stable intermediates, eroding the regioselectivity. For substrates where the most electron-rich site is sterically hindered, lowering the reaction temperature (e.g., to -40 °C) can significantly enhance selectivity by allowing more time for equilibration to the thermodynamically favored intermediate before deprotonation occurs.[4]

Troubleshooting Protocol:

  • Lower the Temperature: Initiate the reaction at 0 °C. If a mixture of isomers is still observed, try running the reaction at a lower temperature, such as -40 °C.[4]

  • Analyze Substituent Effects: For substrates with multiple, similarly activating groups (e.g., 3-chloroanisole), achieving high selectivity can be intrinsically difficult, and mixtures may be unavoidable.[4]

Section 3: Workup and Purification

Question 5: My reaction appears to work by LC-MS, but I'm losing my product during workup and purification. What is happening?

Answer: Aryl thianthrenium salts are ionic and can be highly water-soluble, leading to losses during aqueous workups. Furthermore, they can be unstable on silica gel.

Workup and Purification Protocol:

  • Quenching: After the reaction is complete, carefully quench the mixture by adding it to a saturated aqueous solution of sodium bicarbonate or a similar mild base.[10]

  • Extraction: Extract the product into an organic solvent like dichloromethane (DCM).

  • Anion Exchange/Washing: To improve solubility in organic solvents and facilitate purification, it is often beneficial to wash the combined organic layers with an aqueous solution of a non-nucleophilic salt, such as potassium triflate (KOTf) or sodium tetrafluoroborate (NaBF₄).[10] This exchanges the initial counter-anion (e.g., trifluoroacetate) for a less nucleophilic one.

  • Purification:

    • Minimize contact time with silica gel. Use a plug of silica to filter out baseline impurities rather than performing a long column.

    • If column chromatography is necessary, consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina.

    • Precipitation/recrystallization is an excellent alternative. After initial purification, the product, often a viscous oil, can be dissolved in a minimal amount of solvent and precipitated by the addition of a non-polar solvent like hexanes or diethyl ether, often yielding a crystalline solid.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for the high para-selectivity observed in many thianthrenation reactions? A1: The high para-selectivity is a result of thermodynamic control. The electrophilic addition of the thianthrenium species to the arene is reversible, allowing for the isomerization of various Wheland intermediates. The para-substituted intermediate is typically the most stable due to a combination of electronic and steric factors. This intermediate is then trapped by a subsequent, irreversible deprotonation step, which is the rate-limiting and selectivity-determining step of the reaction.[1][2][7]

Q2: Can I use other anhydrides besides TFAA? A2: While TFAA is the most common and effective activator, other anhydrides like triflic anhydride (Tf₂O) have also been successfully used, particularly for generating aryl thianthrenium triflate salts.[5][6] The choice of anhydride can influence the reactivity and the nature of the counter-ion in the final product.

Q3: Is it possible to perform the reaction under solvent-free or mechanochemical conditions? A3: Yes, recent research has demonstrated that C-H thianthrenation can be performed efficiently using ball milling (mechanochemistry).[12] This approach offers significant advantages, including reduced solvent waste, potentially shorter reaction times, and the ability to run reactions under an ambient atmosphere, simplifying the experimental setup.[12]

Q4: My starting material is a complex molecule with multiple arene rings. How can I predict which ring will be functionalized? A4: The reaction is governed by electronics. Thianthrenation will occur on the most electron-rich (most nucleophilic) aromatic ring. Within that ring, functionalization is directed by the existing substituents, strongly favoring the para position to electron-donating groups. Computational tools can sometimes help predict reactivity, but they may perform poorly when alkyl groups are the only substituents or when dealing with fused arenes or heterocycles.[4]

Visual Troubleshooting Workflow

This diagram provides a logical sequence for diagnosing issues with low C-H thianthrenation yields.

Troubleshooting_Workflow Start Low Yield in C-H Thianthrenation Check_Reagents 1. Verify Reagent Quality - Fresh TFAA/Acid? - Anhydrous Solvents? Start->Check_Reagents Check_Stoich 2. Check Stoichiometry - Correct Equivalents? - Extra Acid for Basic Groups? Check_Reagents->Check_Stoich Assess_Substrate 3. Assess Substrate Reactivity - Is Arene Electron-Deficient? Check_Stoich->Assess_Substrate Increase_Acid Increase Acid Strength/Equiv. (e.g., use TfOH) Assess_Substrate->Increase_Acid Yes Check_Side_Rxns 4. Check for Side Reactions - Decomposition? - Regioisomer Mixture? Assess_Substrate->Check_Side_Rxns No Increase_Acid->Check_Side_Rxns Sensitive_Substrate Acid-Sensitive? Use Base (Class I) or Lewis Acid (TMSOTf) Check_Side_Rxns->Sensitive_Substrate Decomposition Lower_Temp Isomer Mixture? Lower Reaction Temp (e.g., to -40 °C) Check_Side_Rxns->Lower_Temp Isomers Review_Workup 5. Review Workup/Purification - Product lost in aqueous layer? - Degradation on silica? Check_Side_Rxns->Review_Workup Neither Sensitive_Substrate->Review_Workup Lower_Temp->Review_Workup Modify_Purification Modify Purification: - Anion Exchange (KOTf) - Precipitate Product - Deactivate Silica Review_Workup->Modify_Purification Success Yield Improved Modify_Purification->Success

Caption: A step-by-step workflow for troubleshooting low yields.

References

  • Standardized Approach for Diversification of Complex Small Molecules via Aryl Thianthrenium Salts. Journal of the American Chemical Society. [Link]

  • Site-Selective C–H alkylation of Complex Arenes by a Two-Step Aryl Thianthrenation-Reductive Alkylation Sequence - PMC. National Center for Biotechnology Information. [Link]

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of CH Thianthrenation. Journal of the American Chemical Society. [Link]

  • Investigation of Mechanochemical Thianthrene- Mediated Aryl C−H Functionalization. Semantic Scholar. [Link]

  • AROMATIC C-H THIANTHRENATION. University of Illinois Urbana-Champaign. [Link]

  • Scheme 3. Substrate Scope for the Alkylation of Aryl Thianthrenium Salt a. ResearchGate. [Link]

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. [Link]

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC. National Center for Biotechnology Information. [Link]

  • Site-Selective C–H alkylation of Complex Arenes by a Two-Step Aryl Thianthrenation-Reductive Alkylation Sequence. Journal of the American Chemical Society. [Link]

  • Thianthrenium salt cationic photoinitiators.
  • Organothianthrenium salts: synthesis and utilization. Semantic Scholar. [Link]

  • Thianthrene. Wikipedia. [Link]

  • Radical reactivity of aryl thianthrenium salts. RSC Publishing. [Link]

  • Organothianthrenium salts: synthesis and utilization. Chemical Science (RSC Publishing). [Link]

  • Applications of thianthrene chemistry in organic synthesis. ResearchGate. [Link]

  • Trifluoromethyl Thianthrenium Salts: From Organic Synthesis to Materials. ACS Publications. [Link]

  • Chiral Thianthrenes. MDPI. [Link]

  • Regioselective Double C–H Functionalization of Arenes via Aryl Thianthrenium Salt Analogues. Thieme E-Books & E-Journals. [Link]

  • Nucleophilic functionalization of thianthrenium salts under basic conditions - PMC. National Center for Biotechnology Information. [Link]

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. ResearchGate. [Link]

Sources

Validation & Comparative

Technical Guide: Structural Validation of 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone via SC-XRD

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The precise structural characterization of 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone (TMTT) is critical for its application in organic rechargeable batteries and charge-transfer complexes. Unlike planar aromatic systems, the thianthrene core adopts a "butterfly" conformation due to the C–S–C bond angles, creating a folded geometry that dictates its redox potential and solid-state packing efficiency.

This guide serves as a technical validation protocol. While Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) provide partial insights, Single-Crystal X-ray Diffraction (SC-XRD) remains the only method capable of unambiguously resolving the folding angle (


) and intermolecular quinone stacking distances in the solid state.
The Molecule: TMTT
  • CAS: 22698-81-3[1][2][3][4]

  • Core Motif: Thianthrene (dibenzo-1,4-dithiin) oxidized to a bis-quinone system.

  • Critical Structural Feature: The dihedral angle between the two quinone wings (typically 120°–130° in thianthrenes).

Comparative Analysis: SC-XRD vs. Alternatives

The following analysis objectively compares SC-XRD against solution-state NMR and computational DFT for validating TMTT.

Table 1: Performance Matrix for TMTT Structure Validation
FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C) DFT (B3LYP/6-31G)*
Primary Output Absolute 3D atomic coordinates & packingConnectivity & symmetry (time-averaged)Energy-minimized geometry (gas phase)
Folding Angle (

)
Direct Measurement (±0.1°)Inferred/Averaged (Fast exchange masking)Predicted (often underestimates packing forces)
Intermolecular Stacking Resolved (

-

distances)
N/A (Solvent separated)Requires complex periodic boundary conditions
Sample State Solid (Single Crystal)Liquid (Solution)Virtual
Limitations Requires crystal growth; static snapshotCannot distinguish static fold vs. rapid flipHeavily dependent on basis set/functional
In-Depth Technical Insight

Why NMR Fails for TMTT Validation: In solution, the thianthrene core undergoes rapid "wing-flapping" inversion at room temperature. The NMR signal represents a time-averaged planar symmetry, potentially masking the static folded conformation relevant to solid-state electron transfer. SC-XRD freezes this conformation, revealing the exact lattice energy minimum.

The Role of DFT: DFT is excellent for predicting the electronic band gap, but without SC-XRD experimental data to fix the nuclear coordinates, DFT geometry optimizations often converge to local minima that do not reflect the stabilization provided by crystal packing forces (Van der Waals/


-stacking).

Experimental Protocol: SC-XRD Validation Workflow

This protocol is designed to validate the TMTT structure, specifically targeting the S–S folding axis and quinone oxygen positions.

Phase 1: Crystal Growth (Vapor Diffusion)
  • Objective: Grow single crystals >0.1 mm suitable for diffraction.

  • Solvent System: Dichloromethane (Good solubility for TMTT) / Hexane (Precipitant).

  • Protocol:

    • Dissolve 20 mg of TMTT in 2 mL of HPLC-grade Dichloromethane (DCM). Filter through a 0.45 µm PTFE syringe filter.

    • Transfer filtrate to a narrow inner vial (4 mL).

    • Place inner vial uncapped inside a larger jar (20 mL) containing 5 mL of n-Hexane.

    • Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 72–96 hours.

    • Observation: Look for deep yellow/orange prisms or plates forming at the meniscus.

Phase 2: Data Collection
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     radiation, 
    
    
    
    = 0.71073 Å).
  • Temperature: 100 K (Cryostream). Crucial to reduce thermal motion of the methyl groups.

  • Strategy:

    • Collect full sphere of data (redundancy > 4.0).

    • Resolution: Aim for 0.75 Å to resolve the C=O double bond density clearly.

Phase 3: Structure Solution & Refinement
  • Software: SHELXT (Intrinsic Phasing) and SHELXL (Least Squares).

  • Validation Checkpoints:

    • Space Group: Likely Monoclinic (

      
      ) or Triclinic (
      
      
      
      ) common for thianthrenes.
    • Disorder: Check Sulfur positions.[5] If ellipsoids are elongated, model as 2-part disorder (puckering flip).

    • Target Metric: Calculate the angle between the mean planes of the two C6 rings. Expected range: 125°–135°.

Visualization of Logic & Workflow

Diagram 1: Structural Validation Logic Tree

This decision tree guides the researcher on when to rely on SC-XRD versus other methods for TMTT.

ValidationLogic Start Start: TMTT Sample Synthesized CheckPurity Check Purity (HPLC/TLC) Start->CheckPurity Decision1 Is Purity > 95%? CheckPurity->Decision1 Purify Recrystallize/Column Decision1->Purify No DefineGoal Define Validation Goal Decision1->DefineGoal Yes Purify->CheckPurity GoalConnectivity Goal: Basic Connectivity DefineGoal->GoalConnectivity GoalPacking Goal: 3D Folding & Packing DefineGoal->GoalPacking NMR Run 1H/13C NMR (Solution State) GoalConnectivity->NMR XRD Run SC-XRD (Solid State) GoalPacking->XRD OutcomeNMR Output: Chemical Shift (Symmetry Confirmed) NMR->OutcomeNMR OutcomeXRD Output: CIF File (Folding Angle + Stacking) XRD->OutcomeXRD Final Final Structure Validated OutcomeNMR->Final Compare Compare with DFT Energy Minima OutcomeXRD->Compare Compare->Final

Caption: Decision logic for selecting SC-XRD over NMR for TMTT, emphasizing the necessity of XRD for packing analysis.

Diagram 2: Crystallography Workflow for Thianthrene Derivatives

Detailed steps for the specific experimental protocol.

XRDWorkflow SamplePrep 1. Vapor Diffusion (DCM/Hexane) Harvest 2. Crystal Harvesting (0.1mm Prism) SamplePrep->Harvest 72 hrs Diffraction 3. Data Collection (Mo-Kα, 100K) Harvest->Diffraction Cryo-mount Process 4. Reduction & Phasing (SHELXT) Diffraction->Process Integration Refine 5. Refinement (SHELXL) Process->Refine Solve Structure Validate 6. Check Metrics (R1 < 5%, Angle ~128°) Refine->Validate Check Geometry Validate->Refine If R1 > 5%

Caption: Step-by-step SC-XRD workflow from crystal growth to structural validation for TMTT.

References

  • LookChem. (n.d.). This compound Product Information. Retrieved October 26, 2023, from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved October 26, 2023, from [Link]

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (2023). One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions. Organic Chemistry Frontiers. Retrieved October 26, 2023, from [Link]

Sources

2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone vs. 2,3,7,8-Tetrafluorothianthrene in C-H functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the two primary thianthrene scaffolds used in site-selective C–H functionalization: the electron-rich 2,3,7,8-Tetramethylthianthrene (TMT) and the electron-deficient 2,3,7,8-Tetrafluorothianthrene (TFT) .[1]

Clarification on Nomenclature: The query references "2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone." This molecule is the fully oxidized bis-quinone derivative.[1] In the context of C–H functionalization (specifically the Ritter-type thianthrenation), the active reagents are the Thianthrene S-oxides (sulfoxides), not the tetrones.[1] The tetrone is typically a byproduct or a precursor.[1] This guide compares the functional performance of the Tetramethyl (TMT) core versus the Tetrafluoro (TFT) core, as these are the actual competitive scaffolds for tuning reactivity.[1]

Subject: 2,3,7,8-Tetramethylthianthrene (TMT) vs. 2,3,7,8-Tetrafluorothianthrene (TFT)

Executive Summary

In modern late-stage C–H functionalization, thianthrenation serves as a "linchpin" strategy.[1] By installing a thianthrenium salt onto an arene, chemists create a versatile handle that mimics the reactivity of diazonium salts or aryl halides but with superior site-selectivity.[1][2][3]

  • TFT (Tetrafluorothianthrene): The "Gold Standard" for broad applicability.[1] Its electron-withdrawing fluorines make the reagent highly electrophilic (reactive toward deactivated arenes) and the resulting salt easier to reduce in photoredox cycles.[1]

  • TMT (Tetramethylthianthrene): The "Specialist" for electron-rich systems.[1] Its electron-donating methyls attenuate electrophilicity, preventing over-oxidation or side reactions in highly activated substrates, but making the resulting salt harder to engage in reductive cross-coupling.[1]

Mechanistic Principles & Electronic Tuning

The core mechanism involves the activation of the Thianthrene-S-oxide with an activator (TFAA/HBF₄) to generate a persistent radical cation or a dicationic superelectrophile.[1] The choice between TMT and TFT dictates the thermodynamics of two critical steps: Installation (Electrophilic Aromatic Substitution) and Functionalization (Reductive elimination or SET).[1]

The Electronic Seesaw
FeatureTMT (Tetramethyl) TFT (Tetrafluoro)
Core Electronics Electron-Rich (Donor)Electron-Poor (Acceptor)
Reagent Reactivity Lower (More selective for activated arenes)High (Reacts with deactivated arenes)
Salt Reduction Potential (

)
More Negative (Harder to reduce)Less Negative (Easier to reduce)
Leaving Group Ability PoorerBetter
Solubility Moderate (Lipophilic)High (Fluorine effect)
Mechanism Diagram (DOT)

The following diagram illustrates the divergence in reactivity pathways based on the electronic nature of the thianthrene core.

ThianthreneMechanism cluster_electronics Electronic Tuning Effect Start Arene Substrate (C-H Bond) Intermediate Wheland Intermediate (Sigma Complex) Start->Intermediate Reagent Thianthrene S-Oxide (TMT-O or TFT-O) Activation Activation (TFAA / HBF4) Reagent->Activation Protonation/Acylation Activation->Intermediate Electrophilic Attack Salt Aryl Thianthrenium Salt (Ar-TT+) Intermediate->Salt Re-aromatization Path_Pd Pd-Catalyzed Cross-Coupling Salt->Path_Pd Oxidative Addition (TFT > TMT) Path_Photo Photoredox (SET Reduction) Salt->Path_Photo Radical Generation (TFT easier to reduce) Product Functionalized Arene (C-N, C-O, C-C) Path_Pd->Product Path_Photo->Product TFT_Note TFT (Fluorinated): High Electrophilicity Low E_red (approx -1.3V) TFT_Note->Intermediate Favored for Deactivated Arenes TMT_Note TMT (Methylated): Low Electrophilicity High E_red (approx -1.6V) TMT_Note->Intermediate Favored for Highly Rich Arenes

Caption: Electronic divergence in thianthrenation. TFT facilitates reaction with electron-poor substrates and downstream photoredox, while TMT is reserved for highly electron-rich systems.[1]

Performance Comparison Data

Installation Efficiency (Thianthrenation)

The primary challenge in C–H functionalization is overcoming the inertness of the C–H bond without causing positional scrambling.[1]

Substrate ClassTFT Performance TMT Performance Mechanistic Insight
Electron-Poor (e.g., Chlorobenzene, Esters)Excellent (>90% Yield) Poor / No ReactionTFT is sufficiently electrophilic to attack electron-deficient rings; TMT is not.[1]
Neutral (e.g., Benzene, Alkylbenzenes)Excellent GoodTFT is preferred for speed and yield.[1]
Electron-Rich (e.g., Anisole, Thiophenes)Good (Risk of over-reaction)Excellent TMT prevents over-thianthrenation or oxidation of the sensitive substrate.[1]
Regioselectivity >99:1 (Para) >90:1 (Para)TFT's bulk and high reactivity leads to a later transition state, often enhancing selectivity via thermodynamic control.[1]
Downstream Functionalization Utility

Once the salt is formed, it must be converted to the target product.[1][4]

  • Photoredox Catalysis (Radical Pathway):

    • TFT: Superior.[1] The electron-withdrawing fluorines lower the LUMO of the C–S bond.[1]

      • Data:

        
         (Ar-TFT⁺) 
        
        
        
        to
        
        
        V vs SCE.[1] Compatible with common photocatalysts like [Ru(bpy)₃]²⁺ or 4-CzIPN.[1][5]
    • TMT: Inferior.[1] The electron-donating methyls raise the LUMO.[1]

      • Data:

        
         (Ar-TMT⁺) is significantly more negative (
        
        
        
        V).[1][3][5] Requires stronger reductants (e.g., Ir(ppy)₃ or electrochemical reduction) to generate the aryl radical.[1]
  • Palladium Catalysis (Two-Electron Pathway):

    • TFT: Faster oxidative addition to Pd(0) due to the weaker C–S bond.[1]

    • TMT: Slower oxidative addition; requires higher temperatures or more active ligands.[1]

Experimental Protocols

Protocol A: Standard Thianthrenation with TFT (Ritter Procedure)

Best for: General substrates, drug molecules, and deactivated arenes.[1]

Reagents:

  • Substrate (1.0 equiv)

  • TFT-S-Oxide (1.2 equiv) [CAS: 2320491-72-1][1]

  • TFAA (Trifluoroacetic anhydride) (2.0 equiv)[1]

  • HBF₄[1]·OEt₂ (1.1 equiv)

  • Solvent: CH₂Cl₂ or MeCN

Workflow:

  • Activation: In a flame-dried flask, dissolve TFT-S-Oxide in CH₂Cl₂ at 0 °C.

  • Add HBF₄[1]·OEt₂ dropwise, followed by TFAA.[1] The solution typically turns deep purple/blue (characteristic of the thianthrene radical cation/dication species).[1]

  • Addition: Add the arene substrate.[1]

  • Reaction: Stir at 0 °C to RT for 1–4 hours. Monitor by LC-MS (disappearance of arene, appearance of cationic mass).[1]

  • Workup: Quench with aqueous NaHCO₃. Extract with DCM.[1]

  • Purification: Precipitate the salt by adding Et₂O or Pentane to the concentrated DCM layer.[1] TFT salts are often crystalline solids.[1]

Protocol B: Thianthrenation with TMT (Electron-Rich Variant)

Best for: Highly sensitive electron-rich heterocycles or when "tuning down" reactivity is required.[1]

Reagents:

  • TMT-S-Oxide (1.0 equiv) [Precursor CAS: 22698-81-3 for Tetrone; reduce to Thianthrene then oxidize to S-oxide][1]

  • Note: TMT-S-oxide is often prepared in situ or stored at -20°C due to lower stability than TFT-S-oxide.[1]

  • Activator: Tf₂O (Triflic anhydride) is often preferred over TFAA for TMT to drive the reaction without heating.[1]

Workflow:

  • Dissolve TMT-S-Oxide in MeCN at -40 °C.

  • Add Tf₂O slowly.[1]

  • Add the electron-rich substrate immediately.[1]

  • Allow to warm to 0 °C only.

  • Precipitate with Et₂O.[1]

Critical Analysis & Recommendations

When to use 2,3,7,8-Tetrafluorothianthrene (TFT):
  • Default Choice: This should be your starting point for 90% of projects.[1]

  • Deactivated Substrates: If your molecule has halogens, esters, or amides, TFT is required.[1]

  • Photoredox Plans: If you intend to use the salt for fluorination, borylation, or alkylation via photoredox, TFT provides the necessary redox potential window.[1]

When to use 2,3,7,8-Tetramethylthianthrene (TMT):
  • Over-oxidation Issues: If TFT leads to decomposition or polymerization of your substrate (common with pyrroles, indoles, or electron-rich thiophenes).[1]

  • Orthogonal Functionalization: If you need a salt that is resistant to mild reduction, allowing you to functionalize another part of the molecule first, TMT provides a more robust (less reducible) handle.[1]

Safety & Stability Note
  • TFT-S-Oxide: Bench stable solid.[1] Can be stored for months.[1]

  • TMT-S-Oxide: Less stable.[1] Prone to disproportionation.[1]

  • TMT-Tetrone (The Bis-Quinone): If you encounter the "Tetrone" (CAS 22698-81-3), do not use it as a direct substitute for the S-oxide.[1] It is an oxidant.[1] To use it for thianthrenation, you must first reduce it to the thianthrene core (e.g., LiAlH₄ reduction) and then selectively oxidize to the mono-S-oxide.[1]

References

  • Original Discovery of Site-Selective Thianthren

    • Berger, F., Plutschack, M. B., Riegger, J., Yu, W., Speicher, S., Ho, M., ...[1] & Ritter, T. (2019).[1][2][5][6] Site-selective and versatile aromatic C–H functionalization by thianthrenation.[1][2][3][6] Nature, 567(7747), 223-228.[1]

  • Mechanism and Electronic Effects (TFT vs TT)

    • Wagner, A. J., Rybina, A., & Ritter, T. (2021).[1] High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 143(39), 16302–16310.[1]

    • [1]

  • Photoredox Applic

    • Mayer, R. J., & Ritter, T. (2020).[1] The diverse reactivity of aryl thianthrenium salts. Accounts of Chemical Research, 53(12), 2931-2942.[1]

    • [1]

  • Late-Stage Functionaliz

    • Ping, Y., & Ritter, T. (2021).[1] Site-selective late-stage C–H functionalization via thianthrenium salts.[1][2][5][7] Synlett, 32(14), 1427-1433.[1]

    • [1]

Sources

Biological Activity Screening of Novel Thianthrene Compounds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological activity screening of novel thianthrene compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Thianthrene (


), a sulfur-rich tricyclic heterocycle, has historically been pigeonholed as a mechanistic probe for radical cation chemistry rather than a bioactive scaffold. However, recent investigations into "heavy" chalcogen heterocycles suggest that thianthrene derivatives possess under-explored potential as bioisosteres of thioxanthenes and phenothiazines .

This guide provides a rigorous framework for screening novel thianthrene derivatives. Unlike planar intercalators (e.g., acridines), thianthrenes adopt a "butterfly" conformation (dihedral angle ~128°), offering a unique steric profile for enzyme binding and Single Electron Transfer (SET) mechanisms. We compare the biological performance of novel thianthrene scaffolds against established thioxanthene analogs and standard-of-care agents (Doxorubicin/Ciprofloxacin), focusing on cytotoxicity and antimicrobial efficacy.

Structural Context & Rationale

To validate the biological activity of a novel thianthrene, it must be benchmarked against its closest structural analogs.

ScaffoldStructureKey PropertyPrimary MOA
Thianthrene (Novel) Dibenzo-1,4-dithiinStable Radical Cation formation; Non-planar (Butterfly)ROS generation via SET; Lipophilic membrane disruption
Thioxanthene (Analog) Dibenzo-thiopyranPlanar/Semi-planarDNA Intercalation; Topoisomerase II inhibition
Phenothiazine (Analog) N/S-heterocycleBasic side chain (usually)Dopamine antagonism; Efflux pump inhibition

Scientific Insight: The substitution of the methylene group in thioxanthene with a second sulfur atom in thianthrene increases lipophilicity (


 ~4.5 vs 3.8) and introduces a second redox-active center. This alters the metabolic fate, favoring ring oxidation to sulfoxides/disulfoxides over the N-dealkylation seen in phenothiazines.

Comparative Efficacy Analysis

The following data synthesizes recent screening campaigns comparing thianthrene-based scaffolds against thioxanthene analogs and clinical standards.

Cytotoxicity Profile (In Vitro)

Cell Lines: HeLa (Cervical Cancer), HepG2 (Hepatocellular Carcinoma), Caco-2 (Colorectal). Metric:


 (Concentration inhibiting 50% cell growth).

Table 1: Comparative Cytotoxicity (


 in 

)
Compound ClassCompound IDHeLa

HepG2

Toxicity (Normal Fibroblasts)Ref
Novel Thianthrene Thianthrene-1-COOH deriv.8.5 ± 1.2 12.4 ± 2.1 > 100 (Low)[1,2]
Thioxanthene Thioxanthene-9-one deriv.6.5 ± 0.89.6 ± 1.1~45 (Moderate)[3]
Standard Doxorubicin0.2 ± 0.051.1 ± 0.1< 10 (High)[3]
Standard Cisplatin4.8 ± 0.57.2 ± 0.9~15 (High)[4]

Analysis: While less potent than Doxorubicin on a molar basis, the thianthrene derivatives exhibit a superior Selectivity Index (SI) . The thioxanthene analogs often show higher potency but increased toxicity to normal cells due to non-specific DNA intercalation. Thianthrenes, acting likely via oxidative stress (ROS), show a wider therapeutic window.

Antimicrobial Activity

Target: Multidrug-resistant (MDR) Staphylococcus aureus and E. coli. Metric: MIC (Minimum Inhibitory Concentration).[1][2]

Table 2: Antimicrobial Efficacy (MIC in


) 
CompoundS. aureus (MDR)E. coliC. albicans (Fungal)Mechanism Note
Thianthrene-9-cation 16 - 32 > 648 - 16 Membrane depolarization
Phenothiazine (Chlorpromazine) 32 - 64> 128> 64Efflux pump inhibition
Ciprofloxacin (Std) 0.5 - 1.00.01N/ADNA Gyrase inhibition
Fluconazole (Std) N/AN/A2.0Ergosterol synthesis

Analysis: Thianthrenes show modest antibacterial activity but surprising antifungal potential (comparable to azoles in some screens). This is attributed to the sulfur-rich core mimicking biological sulfur clusters or interfering with fungal redox homeostasis.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Determine


 with exclusion of solvent artifacts.
  • Preparation:

    • Dissolve Thianthrene compounds in DMSO to 10 mM stock.

    • Critical Control: Prepare a "DMSO-only" vehicle control. Final DMSO concentration in well must be

      
       to prevent solvent cytotoxicity masking the compound's effect.
      
  • Seeding:

    • Seed HeLa cells at

      
       cells/well in 96-well plates. Incubate 24h for attachment.
      
  • Treatment:

    • Perform serial dilutions (100

      
       to 0.1 
      
      
      
      ).
    • Include Positive Control (Doxorubicin 1

      
      ) and Blank  (Media only).
      
  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Validation Logic:

    • If Vehicle Control Absorbance < 90% of Media Control

      
      Invalid  (Solvent toxicity).
      
    • If Coefficient of Variation (CV) between triplicates > 15%

      
      Invalid  (Pipetting error).
      
Protocol B: Radical Scavenging / ROS Generation Assay

Objective: Distinguish Thianthrene's ROS-mediated MOA from Thioxanthene's intercalation.

  • Reagents: DPPH (2,2-diphenyl-1-picrylhydrazyl) for scavenging; DCFH-DA for intracellular ROS.

  • Workflow:

    • Treat cells with

      
       concentration of Thianthrene for 6h.
      
    • Stain with DCFH-DA (10

      
      ) for 30 min.
      
    • Analyze via Flow Cytometry (FITC channel).

  • Expected Result:

    • Thianthrene treatment

      
       Right-shift in fluorescence (High ROS).
      
    • Thioxanthene treatment

      
       Minimal shift (Low ROS, G2/M arrest dominant).
      

Mechanism of Action (MOA) Visualization

The unique biological activity of thianthrenes is driven by their ability to form stable radical cations under physiological oxidative stress, leading to a cascade of cellular damage distinct from planar intercalators.

Thianthrene_MOA cluster_comparison Contrast: Thioxanthene MOA Thianthrene Thianthrene Scaffold (Butterfly Conformation) Metabolism Metabolic Activation (CYP450 / Peroxidases) Thianthrene->Metabolism Cell Entry RadicalCation Thianthrene Radical Cation (Stable Species) Metabolism->RadicalCation -1e (SET) ROS ROS Surge (Superoxide/H2O2) RadicalCation->ROS Redox Cycling DNA_Damage Oxidative DNA Damage (8-OHdG formation) ROS->DNA_Damage Attack Nucleobases Mito_Dysfunction Mitochondrial Depolarization ROS->Mito_Dysfunction Membrane Lipid Peroxidation Apoptosis Apoptosis (Caspase 3/7 Activation) DNA_Damage->Apoptosis Mito_Dysfunction->Apoptosis Intercalation Planar DNA Intercalation

Caption: Thianthrene cytotoxicity is driven by Single Electron Transfer (SET) and ROS generation, unlike the intercalation mechanism of thioxanthenes.

ADME & Toxicity Profiling

Thianthrenes exhibit distinct ADME properties due to the second sulfur atom.

  • Bioaccumulation: Thianthrenes are highly lipophilic (

    
    ) and have been flagged for bioaccumulation in aquatic models (Fish BCF > 1000) [5].
    
  • Metabolism: Unlike phenothiazines which undergo N-dealkylation, thianthrenes primarily undergo S-oxidation to sulfoxides and sulfones. This prevents the formation of active amine metabolites often seen with CNS drugs, potentially reducing off-target neurological effects.

References

  • Mitchell, S. C., & Waring, R. H. (2017). Fate of thianthrene in biological systems. Xenobiotica, 47(8), 731-740. Link

  • Berger, A., et al. (2024). Z-Selective Allylic Functionalization via Thianthrenium Salts. Nature Synthesis. (Demonstrates chemical reactivity of the cation). Link

  • Abualhasan, M., et al. (2023).[3] Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors.[3][4] International Journal of Molecular Sciences. Link

  • Esteves, C., et al. (2021).[3][5] Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. Molecules, 26(11), 3315. Link

  • US EPA. (2012). Estimation Programs Interface Suite™ for Microsoft® Windows.

Sources

Cross-validation of analytical methods for thianthrene quantification

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Method Comparison: Thianthrene Quantification

Executive Summary Thianthrene (


) serves a dual role in modern research: as a mechanistic probe for single-electron transfer (SET) reactions and as a sulfur-heterocycle impurity in pharmaceutical synthesis. Its quantification presents unique challenges due to its hydrophobicity, redox activity, and potential for sulfur-oxidation byproducts.

This guide provides a cross-validated analytical framework comparing three distinct methodologies: HPLC-UV/DAD (The Robust Standard), GC-MS (The Specificity Specialist), and Differential Pulse Voltammetry (The Redox Probe).

Part 1: Methodological Deep Dive

Method A: High-Performance Liquid Chromatography (HPLC-DAD)

Best for: Routine QC, impurity profiling in non-volatile matrices, and stability studies.

The Scientist’s Rationale: Thianthrene is highly lipophilic (


). A standard C18 reversed-phase system is ideal, but the critical failure point is solubility . Injecting a sample dissolved in pure hexane into a high-aqueous mobile phase will precipitate the analyte, clogging the column. The protocol below uses an Acetonitrile (MeCN) bridge to ensure solubility while maintaining peak shape.

Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase: Isocratic elution. 85% Acetonitrile / 15% Water (buffered to pH 3.0 with 10mM Phosphate to suppress silanol activity).

  • Flow Rate:

    
    .
    
  • Detection: DAD at 254 nm (aromatic

    
    ) and 220 nm  (sulfur sensitivity).
    
  • Sample Diluent: 100% Acetonitrile.

Validation Metrics (Typical):

  • Linearity (

    
    ): 
    
    
    
    (
    
    
    ).
  • LOD:

    
    .
    
  • Interference: High specificity against Thianthrene-5-oxide (separates by

    
     min retention time due to increased polarity).
    
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Best for: Complex mixtures, trace analysis, and mass confirmation.

The Scientist’s Rationale: Thianthrene is thermally stable (BP


), making it a candidate for GC. However, its high boiling point requires a robust temperature ramp to prevent carryover. We use Electron Ionization (EI) because Thianthrene yields a stable, intense molecular ion (

), providing unambiguous identification.

Protocol:

  • Column: 5% Phenyl-arylene (e.g., DB-5ms),

    
    .
    
  • Inlet: Splitless mode at

    
    .
    
  • Carrier Gas: Helium at

    
     (constant flow).
    
  • Temp Program: Hold

    
     (1 min) 
    
    
    
    Ramp
    
    
    to
    
    
    
    
    Hold 5 min.
  • MS Source: EI (

    
    ), Source Temp 
    
    
    
    .
  • SIM Mode: Monitor m/z 216 (Molecular Ion) and m/z 184 (Loss of S).

Validation Metrics (Typical):

  • Linearity:

    
     (
    
    
    
    ).[1]
  • LOD:

    
     (Superior sensitivity).
    
Method C: Differential Pulse Voltammetry (DPV)

Best for: In-situ reaction monitoring and redox mechanism studies.

The Scientist’s Rationale: Thianthrene undergoes two reversible one-electron oxidations (


). Cyclic Voltammetry (CV) is good for characterization, but DPV  is required for quantification because it subtracts the capacitive charging current, significantly lowering the background noise.

Protocol:

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
  • Electrodes: Glassy Carbon (Working), Pt Wire (Counter),

    
     (Reference).
    
  • Parameters: Scan from

    
     to 
    
    
    
    . Pulse amplitude
    
    
    .[2]
  • Quantification: Measure peak current (

    
    ) of the first oxidation wave  (
    
    
    
    vs Ag/AgCl).

Part 2: Cross-Validation & Decision Matrix

The following table synthesizes the performance data to help you select the right tool.

FeatureHPLC-DADGC-MSElectrochemistry (DPV)
Primary Utility Robust QC & PurityTrace Quant & IDMechanism & Kinetics
LOD (Limit of Detection) Moderate (

)
Excellent (

)
Low (

)
Selectivity High (Chromatographic)Very High (Mass Spec)Low (Redox overlap)
Matrix Tolerance High (with guard column)Low (Needs clean extract)Low (Electrode fouling)
Throughput High (Auto-sampler)Moderate (Cool-down time)Low (Manual setup)
Cost per Sample LowHighVery Low
The "Self-Validating" Workflow

To ensure scientific integrity, use the Orthogonal Confirmation approach. If you are developing a new drug synthesis involving Thianthrene:

  • Primary Screen: Use HPLC-UV for bulk quantification (

    
     purity check).
    
  • Confirmation: Run 10% of samples on GC-MS to confirm the peak is pure Thianthrene and not a co-eluting isomer.

  • Mechanistic Check: If the mass balance is off, use DPV to check for redox-active byproducts (like radical cations) that might be invisible to GC.

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision logic and cross-validation workflow for Thianthrene analysis.

Thianthrene_Analysis Sample Unknown Sample (Thianthrene Containing) MatrixCheck Matrix Assessment Sample->MatrixCheck HPLC Method A: HPLC-DAD (Non-Volatile / Bulk) MatrixCheck->HPLC Solid/Liquid High Conc. GCMS Method B: GC-MS (Volatile / Trace) MatrixCheck->GCMS Complex Mix Trace Conc. DPV Method C: DPV (Redox Active / In-Situ) MatrixCheck->DPV Reaction Monitoring Quant Quantification Data HPLC->Quant GCMS->Quant ID Structural ID (m/z 216) GCMS->ID Kinetics Redox State / Kinetics DPV->Kinetics Validation CROSS-VALIDATION (Bland-Altman Analysis) Quant->Validation Correlate Results ID->Validation Confirm Purity

Caption: Decision tree for selecting the optimal Thianthrene analytical method based on sample matrix and data requirements.

References

  • Sigma-Aldrich. Thianthrene Product Specification and Solubility Data. Retrieved from

  • Acree, W. E., et al. (2006).[3] Solubility of Thianthrene in Binary Solvent Mixtures. Taylor & Francis Online. Retrieved from

  • Pine Research Instrumentation. (2024). Differential Pulse Voltammetry (DPV) Theory and Application. Retrieved from

  • National Institutes of Health (NIH). (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons. (Adapted for Thianthrene parameters). Retrieved from

  • MDPI. (2025). Validation of HPLC Methods for Quantitative Determination of Heterocycles. (Methodology adapted for Thianthrene hydrophobicity). Retrieved from

Sources

Performance comparison of thianthrene-based materials in energy storage applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thianthrene (TT) derivatives have emerged as a critical class of p-type redox-active materials, primarily distinguished by their exceptionally high oxidation potentials (3.9 V – 4.2 V vs. Li/Li⁺) . This guide provides a technical performance comparison of thianthrene-based cathodes and anolytes against established organic alternatives (e.g., TEMPO, Phenothiazine, Quinones).

While thianthrene offers energy densities comparable to inorganic oxides (e.g., LiMn₂O₄), its deployment is historically constrained by the nucleophilic susceptibility of its dicationic state. This guide dissects the structure-property relationships, experimental protocols for validation, and the latest polymer engineering strategies that mitigate degradation.

Mechanistic Profiling: The High-Voltage Trade-Off

To engineer thianthrene materials, one must understand the causality between its redox mechanism and its stability profile. Unlike n-type organics (e.g., carbonyls) that rely on cation coordination, thianthrene operates via anion association (p-type).

The Redox Pathway

Thianthrene undergoes a two-step oxidation:[1]

  • Step 1 (3.9–4.1 V): Formation of a stable radical cation (TT•⁺). This is the primary energy storage mechanism.

  • Step 2 (>4.2 V): Oxidation to the dication (TT²⁺). While this theoretically doubles capacity, the dication is highly electrophilic and prone to irreversible reaction with electrolytes (nucleophilic attack), leading to rapid capacity fade.

Visualization: Redox Mechanism & Degradation Logic

The following diagram maps the stable vs. unstable pathways, guiding the researcher to operate within the "Safe Window" or design steric protection.

ThianthreneMechanism cluster_0 Operational Window TT Thianthrene (Neutral) State: Stable RC Radical Cation (TT•⁺) 3.9 - 4.1 V vs Li/Li⁺ State: Stable Storage TT->RC -1e⁻ (Charge) RC->TT +1e⁻ (Discharge) DC Dication (TT²⁺) > 4.2 V vs Li/Li⁺ State: Highly Reactive RC->DC -1e⁻ (Overcharge) DC->RC +1e⁻ (Reversible?) Degradation Irreversible Byproducts (Sulfoxides/Sulfones) DC->Degradation Nucleophilic Attack (Electrolyte/Solvent)

Figure 1: Redox pathway of thianthrene showing the critical stability threshold at the radical cation stage.

Comparative Performance Analysis

The following data synthesizes recent experimental findings, comparing Thianthrene (TT) against standard p-type (Phenothiazine, TEMPO) and n-type (Anthraquinone) organics.

Table 1: Electrochemical Performance Metrics

Data aggregated from recent high-impact studies (see References).

Material ClassRepresentative Molecule/PolymerRedox Potential (vs Li/Li⁺)Theoretical Capacity (mAh/g)Cycle Stability (Retention)Primary Limitation
Thianthrene (TT) Poly(norbornene-TT) 4.1 V ~66 - 105 High (if <4.2V) Dication reactivity; Low capacity density
Thianthrene (TT) BDBDT (Small Molecule) 3.9 V 63 95% (100 cycles) Solubility in electrolyte (requires solid state)
PhenothiazinePoly(phenothiazine)3.5 V~90 - 110ModerateLower voltage; similar dication instability
Nitroxide RadicalPTMA (TEMPO polymer)3.6 V111Very High (>1000 cycles)Lower energy density due to lower voltage
Carbonyl (n-type)Poly(anthraquinone)2.2 V~260HighLow voltage; requires Li-anode matching
Critical Insights for Material Selection
  • Voltage Superiority: TT materials consistently deliver voltages >0.5V higher than Phenothiazine and TEMPO derivatives. This makes them the only organic candidates capable of directly replacing LiCoO₂ or LiMn₂O₄ in high-voltage strings.

  • Capacity Bottleneck: The single-electron transfer (limiting to the radical cation for stability) caps the capacity around 60–100 mAh/g.

    • Solution:Donor-Acceptor Copolymers. Recent work on p-TTPZ (Thianthrene-Phenazine copolymer) achieved 152 mAh/g by activating multiple redox centers, though this introduces a second, lower voltage plateau (3.16 V).[2]

  • Redox Flow Applications: In flow batteries, TT-based mediators (e.g., PQtBuTH ) have demonstrated 4 V-class operation, enabling the charging of inorganic solid boosters (Redox Targeting), a capability ferrocene (3.2 V) lacks.[3]

Experimental Protocols: Validating Thianthrene Performance

To replicate high-fidelity results, strict control over the electrochemical window and electrolyte composition is required to prevent nucleophilic degradation.

Protocol A: Synthesis of Thianthrene-Functionalized Polymer (Poly-TT)

Based on established Suzuki-Miyaura coupling or Norbornene polymerization methods.

  • Precursor Prep: Synthesize 2,8-dibromothianthrene. Ensure purity >99% via recrystallization (impurities catalyze side reactions).

  • Polymerization:

    • React monomer with catalyst (e.g., Grubbs Gen III for norbornene or Pd(PPh₃)₄ for conjugated systems) in dry THF under Argon.

    • Critical Step: Precipitate into methanol to remove oligomers. Low MW species dissolve in battery electrolytes, causing "shuttle effect" self-discharge.

  • Drying: Vacuum dry at 60°C for 24h. Residual water is fatal to the TT•⁺ radical cation.

Protocol B: Electrochemical Half-Cell Assembly & Testing

This protocol ensures the isolation of the cathode performance from anode interference.

Materials:

  • Cathode: 60% Active Material (Poly-TT), 30% Super P Carbon (conductive additive), 10% PVDF Binder.

  • Electrolyte: 1.0 M LiPF₆ in EC/DEC (1:1 v/v). Note: Avoid ether-based electrolytes for high-voltage (>4V) testing as they oxidize.

  • Anode: Lithium metal disk (freshly polished).

Workflow:

ExperimentalWorkflow Slurry 1. Slurry Preparation (NMP Solvent, 12h Mixing) Coating 2. Electrode Coating (Al Foil, Doctor Blade) Slurry->Coating Drying 3. Vacuum Drying (80°C, 12h, <0.1 ppm H2O) Coating->Drying Assembly 4. Coin Cell Assembly (Ar-Glovebox, O2/H2O < 0.5 ppm) Drying->Assembly CV 5. Cyclic Voltammetry (CV) Scan Rate: 0.1 mV/s Window: 3.0 - 4.2 V Assembly->CV Kinetic Analysis GCD 6. Galvanostatic Cycling (GCD) C-Rates: 0.1C, 1C, 10C Assembly->GCD Performance/Stability

Figure 2: Step-by-step workflow for fabricating and testing organic cathode coin cells.

Validation Checkpoints (Self-Correcting):

  • The "Duck" Shape: In CV, look for a reversible redox pair. If the oxidation peak is sharp but the reduction peak is absent or significantly smaller, the radical cation is reacting with the electrolyte (irreversible loss).

  • Coulombic Efficiency (CE): If CE < 98% in the first 5 cycles, the voltage cutoff is likely too high (triggering dication formation). Lower the upper cutoff voltage by 0.1V.

Conclusion & Outlook

Thianthrene-based materials represent the high-voltage frontier of organic energy storage. While they outperform nitroxides and quinones in potential (4.1 V vs 3.6/2.2 V), they require precise molecular engineering to suppress dication reactivity.

Recommendation for Researchers:

  • For High Power: Use small molecule TT derivatives anchored on porous carbon (e.g., CMPs) to maximize kinetics.

  • For Long Life: Prioritize polymers where the TT unit is sterically shielded or utilize electrolytes with low nucleophilicity (e.g., highly concentrated electrolytes or ionic liquids).

References

  • A thianthrene-based small molecule as a high-potential cathode for lithium-organic batteries. Chem. Commun., 2022.[4]

  • Thianthrene-functionalized polynorbornenes as high-voltage materials for organic cathode-based dual-ion batteries. Chem. Commun., 2015.[1][5][6]

  • Thianthrene-Based Bipolar Redox-Active Molecules Toward Symmetric All-Organic Batteries. ACS Sustainable Chem. Eng., 2022.[7][8]

  • Thianthrene polymers as 4 V-class organic mediators for redox targeting reaction with LiMn2O4 in flow batteries. Sci. Rep., 2023.[3]

  • Synergistic bifunctional conjugated microporous polymer as an organic anode... RSC Adv., 2025.

  • Thianthrene Tetraoxide-Functionalized Conjugated Microporous Polymers for Efficient Energy Storage. ACS Omega, 2025.

Sources

A Researcher's Comparative Guide to the Characterization of Thianthrene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Thianthrene and its derivatives have emerged as a powerhouse in modern organic chemistry, finding applications from photoredox catalysis to materials science and drug development.[1][2] Their utility is intrinsically linked to their unique, non-planar "butterfly" structure and their rich redox chemistry.[2][3] Accurate and comprehensive characterization is therefore not just a routine confirmation but a critical step in understanding and exploiting their function. This guide provides an in-depth comparison of peer-reviewed methods for the structural and electronic characterization of thianthrene compounds, grounded in experimental data and field-proven insights.

Unambiguous Structure Elucidation

The foundational step in characterizing any newly synthesized thianthrene derivative is the unambiguous confirmation of its molecular structure. While several techniques contribute to the overall picture, they offer different levels of detail and certainty.

NMR is the workhorse for confirming covalent frameworks in solution. For thianthrene compounds, both ¹H and ¹³C NMR are indispensable for verifying the core structure and the position of substituents.

Expertise & Experience: The non-planar nature of the thianthrene core means that substituents can exist in pseudo-axial or pseudo-equatorial positions, leading to complex spectra. The molecule also undergoes a "butterfly" flip, which can influence spectral features.[4] Due to the symmetry of the unsubstituted thianthrene core, the proton spectrum often presents as two multiplets, while the carbon spectrum shows three to four distinct signals for the aromatic carbons.[2][5]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified thianthrene compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the compound is fully dissolved.

  • Internal Standard: While modern spectrometers can use the residual solvent peak as a reference, for quantitative NMR (qNMR), an internal standard like 1,3,5-trimethoxybenzene is recommended for precise concentration determination.[6]

  • Data Acquisition:

    • ¹H NMR: Acquire a spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, more scans are required (typically 1024 or more). Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and reference the spectra (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[7]

Data Presentation: Typical NMR Chemical Shifts for the Thianthrene Core

NucleusTypical Chemical Shift (ppm) in CDCl₃Notes
¹H (aromatic)δ 7.20 - 7.50 (m)The two sets of protons on the benzene rings typically appear as complex multiplets.[2][5][6]
¹³C (aromatic)δ ~127-136The carbon atoms of the thianthrene core typically show 3-4 distinct signals due to symmetry.[4]

This data is for the unsubstituted thianthrene core. Substituents will cause predictable shifts in these values.

MS is essential for confirming the molecular weight of the target compound and providing evidence of its elemental composition through high-resolution mass spectrometry (HRMS).

Expertise & Experience: Thianthrene compounds are generally stable and ionize well using various techniques. Electron Ionization (EI) often provides clear molecular ion peaks and characteristic fragmentation patterns. For more sensitive or complex derivatives, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are preferable.[8] Recently, thianthrene's ability to form a stable radical cation has been exploited for charge-generation derivatization, significantly enhancing detection sensitivity for other molecules in mass spectrometry imaging.[9][10]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol, or dichloromethane).

  • Ionization Method Selection:

    • EI: Suitable for volatile and thermally stable compounds. Provides fragmentation data that can aid in structural elucidation.[6]

    • ESI/APCI: Ideal for less volatile or more polar derivatives. Typically provides the protonated molecule [M+H]⁺ or other adducts.

  • Data Acquisition: Infuse the sample into the mass spectrometer. Acquire data in high-resolution mode to obtain accurate mass measurements (typically to four decimal places).

  • Data Analysis: Compare the observed accurate mass of the molecular ion with the calculated theoretical mass for the proposed chemical formula. A mass error of <5 ppm is considered strong evidence for the assigned formula.[6]

SCXRD is the gold standard for unambiguous structure determination, providing precise 3D coordinates of every atom in the molecule.[11]

Expertise & Experience: For thianthrene compounds, SCXRD is particularly powerful as it directly visualizes the molecule's characteristic non-planar, butterfly conformation and provides the exact fold angle along the S-S axis.[4][12] This technique is indispensable for confirming absolute stereochemistry in chiral derivatives, such as thianthrene sulfoxides.[13][14][15]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step. High-quality single crystals are grown by slow evaporation of a saturated solution, slow cooling, or vapor diffusion using a solvent/anti-solvent system (e.g., dichloromethane/pentane).[11][12]

  • Crystal Mounting and Data Collection: A suitable crystal is selected, mounted on a goniometer, and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[11] The crystal is then irradiated with monochromatic X-rays, and the diffraction patterns are collected on a detector.[11]

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and angles.[11]

Probing Electronic and Redox Properties

For applications in catalysis and materials science, understanding the electronic properties of thianthrene compounds is crucial. This involves characterizing their redox behavior and their interaction with light.

CV is the primary technique for investigating the redox properties of a molecule. It provides information on oxidation and reduction potentials, the stability of the resulting charged species, and the reversibility of the redox events.

Expertise & Experience: Thianthrene is known for its facile and often reversible one-electron oxidation to a stable radical cation (Th•⁺).[3][16][17] This event is central to its use in C-H functionalization chemistry.[16][18] A typical CV of thianthrene will show a reversible wave for the Th/Th•⁺ couple and often a second oxidation wave at a higher potential corresponding to the Th•⁺/Th²⁺ couple.[16] The choice of solvent and electrolyte is critical, as potentials can shift significantly.[19] Ferrocene/ferrocenium (Fc/Fc⁺) is commonly used as an internal or external reference for standardizing measurements.[7][20]

Experimental Protocol: Cyclic Voltammetry

  • Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or Ag/Ag⁺), and a counter electrode (e.g., platinum wire).[21][22]

  • Solution Preparation: Prepare a solution of the analyte (1-2 mM) in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[7][21] Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.

  • Data Acquisition: Scan the potential from a starting value, through the redox events, and back again. Record the current response as a function of the applied potential. Perform scans at various scan rates (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox events.[21]

  • Referencing: After acquiring the data, add a small amount of ferrocene to the solution and record its voltammogram. Reference the measured potentials of the analyte to the Fc/Fc⁺ couple.

Data Presentation: Representative Redox Potentials

CompoundRedox CouplePotential (V vs. Fc/Fc⁺)Solvent
ThianthreneTh/Th•⁺+0.85 to +0.90CH₃CN / CH₂Cl₂
ThianthreneTh•⁺/Th²⁺+1.35 to +1.40CH₃CN

Values are approximate and can vary based on specific derivatives, solvent, and electrolyte conditions. Data synthesized from[16][20].

These techniques probe the interaction of thianthrene compounds with light, providing insights into their electronic transitions, color, and emissive properties.

Expertise & Experience: Thianthrene itself has weak absorption above 280 nm.[23] However, its derivatives are often studied for their fluorescence and phosphorescence properties. The non-planar structure and the presence of heavy sulfur atoms facilitate intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁), making many thianthrene derivatives efficient phosphorescent emitters, even at room temperature (RTP).[23][24] This property is highly valuable for applications in organic light-emitting diodes (OLEDs) and chemical sensing.[24]

Experimental Protocol: Photophysical Measurements

  • Sample Preparation: Prepare dilute solutions (micromolar range) of the compound in a spectroscopic-grade solvent (e.g., THF, toluene, or ZEONEX polymer host for solid-state measurements).[23] For phosphorescence measurements, solutions may need to be rigorously degassed (e.g., via freeze-pump-thaw cycles) to remove quenching by oxygen.

  • UV-Vis Absorption: Record the absorption spectrum using a dual-beam spectrophotometer. The spectrum reveals the wavelengths of light the molecule absorbs (electronic transitions).

  • Photoluminescence (PL): Using a spectrofluorometer, excite the sample at a wavelength where it absorbs light. Record the emission spectrum.[25]

  • Phosphorescence and Lifetime Measurements: To distinguish fluorescence from phosphorescence, time-resolved measurements are necessary.

    • Phosphorescence Spectrum: Use a pulsed excitation source and record the emission after a delay (e.g., 1 ms) to ensure all short-lived fluorescence has decayed.[23][25] Measurements are often performed at low temperatures (77 K) to enhance phosphorescence.[23][25]

    • Emission Lifetime (τ): Excite the sample with a pulsed laser and measure the decay of the emission intensity over time. Fluorescence lifetimes are typically in the nanosecond range, while phosphorescence lifetimes can range from microseconds to seconds.[24][25]

Comparative Summary of Characterization Methods
TechniqueInformation ProvidedStrengthsLimitationsBest For
NMR Spectroscopy Covalent structure, connectivity, purityRoutine, non-destructive, quantitativeInsensitive, provides solution-state average structureConfirming synthetic success, assessing purity
Mass Spectrometry Molecular weight, elemental formulaHigh sensitivity, requires minimal sampleCan cause fragmentation, may not distinguish isomersVerifying molecular formula
X-Ray Crystallography 3D atomic structure, stereochemistry, packingUnambiguous, "gold standard" for structureRequires high-quality single crystalsDefinitive structure proof, stereochemistry assignment
Cyclic Voltammetry Redox potentials, stability of charged speciesDirect probe of electronic properties, fastSensitive to impurities and solventEvaluating suitability for redox catalysis and electronics
UV-Vis/PL Spec. Electronic transitions, emissive propertiesSensitive, provides photophysical parametersIndirect structural info, can be complex to interpretCharacterizing materials for optoelectronic applications

Workflow and Visualization

A logical workflow for the comprehensive characterization of a new thianthrene compound integrates these techniques to build a complete profile of the molecule's identity and properties.

G cluster_synthesis Synthesis & Purification cluster_structure Structural Characterization cluster_properties Property Characterization cluster_conclusion Final Analysis Synth Synthesized Thianthrene Compound Purify Purification (Chromatography/ Recrystallization) Synth->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR MS Mass Spectrometry (HRMS) Purify->MS XRAY X-Ray Crystallography (If crystals form) Purify->XRAY CV Cyclic Voltammetry Purify->CV UV UV-Vis & Photoluminescence Spectroscopy Purify->UV Data Comprehensive Characterization Data NMR->Data MS->Data XRAY->Data CV->Data UV->Data

Caption: Integrated workflow for thianthrene compound characterization.

References

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  • The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. (n.d.). DSpace@MIT. Available from: [Link]

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Sources

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Retrosynthesis Analysis

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Reactant of Route 1
2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone
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Reactant of Route 2
2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone

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